molecular formula C5H5ClN2O B069025 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde CAS No. 175204-81-6

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B069025
CAS No.: 175204-81-6
M. Wt: 144.56 g/mol
InChI Key: MLGDASSMRFJUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a reactive aldehyde group and a chlorine substituent on a pyrazole core, making it an ideal precursor for the synthesis of diverse compound libraries. Its primary research applications include serving as a key intermediate in the development of kinase inhibitors, where the pyrazole scaffold is a privileged structure. The aldehyde functionality allows for further derivatization via condensation reactions (e.g., to form hydrazones or Schiff bases) or reduction to alcohols, while the chloro group is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce complex molecular fragments. This enables researchers to efficiently explore structure-activity relationships (SAR) and optimize the potency and selectivity of lead compounds targeting various biological pathways. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-chloro-1-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGDASSMRFJUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381953
Record name 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-81-6
Record name 4-Chloro-1-methyl-1H-pyrazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocyclic Building Block

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a key intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1][][3] The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] The presence of a chloro substituent and a carbaldehyde group on the pyrazole ring provides two reactive handles for further chemical transformations, making this compound a valuable building block for drug discovery and agrochemical research.[3] This guide provides a comprehensive overview of a robust synthetic route to this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approach: The Vilsmeier-Haack Reaction at the Core

The synthesis of substituted pyrazole carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[4][5][6][7][8][9] This powerful formylation method is particularly well-suited for electron-rich heterocyclic systems like pyrazoles.[10] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11][12][13] The electrophilic Vilsmeier reagent then attacks the electron-rich pyrazole ring to introduce the formyl group.[9][10]

Our synthetic strategy will proceed in two key stages:

  • Formylation of 1-methyl-1H-pyrazole: The initial step involves the Vilsmeier-Haack formylation of readily available 1-methyl-1H-pyrazole to yield 1-methyl-1H-pyrazole-3-carbaldehyde.

  • Chlorination of the pyrazole ring: The subsequent step introduces the chloro group at the 4-position of the pyrazole ring.

This stepwise approach allows for controlled functionalization of the pyrazole core.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_reagents cluster_synthesis DMF DMF Intermediate 1-methyl-1H-pyrazole-3-carbaldehyde POCl3 POCl₃ Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂) Product This compound Start 1-methyl-1H-pyrazole Start->Intermediate Vilsmeier-Haack Formylation Intermediate->Product Chlorination

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-methyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[8][9] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃.[10][11] This reagent is then attacked by the nucleophilic pyrazole ring.

Step-by-Step Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, carefully add phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF). The addition should be done dropwise while maintaining the temperature below 10 °C.

  • Vilsmeier Reagent Formation: After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 1-methyl-1H-pyrazole: Dissolve 1-methyl-1H-pyrazole in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Chlorination of 1-methyl-1H-pyrazole-3-carbaldehyde

The introduction of a chlorine atom at the C4 position of the pyrazole ring can be achieved using a suitable chlorinating agent. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for this transformation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified 1-methyl-1H-pyrazole-3-carbaldehyde in a suitable inert solvent, such as dichloromethane or chloroform.

  • Addition of Chlorinating Agent: Cool the solution in an ice bath and add sulfuryl chloride (SO₂Cl₂) dropwise.

  • Reaction Progression: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

StepReactionKey ReagentsTemperature (°C)Reaction Time (h)Typical Yield (%)
1Vilsmeier-Haack Formylation1-methyl-1H-pyrazole, DMF, POCl₃60-704-670-85
2Chlorination1-methyl-1H-pyrazole-3-carbaldehyde, SO₂Cl₂0 to RT2-480-95

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_substitution Electrophilic Aromatic Substitution DMF DMF (Dimethylformamide) Intermediate1 [Intermediate Adduct] DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - PO₂Cl₂⁻ Pyrazole 1-methyl-1H-pyrazole Sigma_Complex Sigma Complex Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Product 1-methyl-1H-pyrazole-3-carbaldehyde Iminium_Salt->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sulfuryl chloride (SO₂Cl₂): Corrosive and toxic. Reacts with water to release corrosive gases. Handle with extreme care in a fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential skin irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and wear gloves.

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and efficient Vilsmeier-Haack formylation followed by a selective chlorination step. This guide provides a detailed and practical framework for researchers and drug development professionals to produce this valuable synthetic intermediate. The versatility of the pyrazole scaffold, combined with the reactivity of the chloro and aldehyde functionalities, ensures that this compound will continue to be a cornerstone in the development of novel chemical entities.

References

Introduction: The Strategic Importance of Functionalized Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a privileged scaffold in drug design. Molecules incorporating this five-membered aromatic heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities and the creation of highly specific therapeutic agents.

This technical guide focuses on a key synthetic building block: This compound . The specific arrangement of its functional groups—a reactive carbaldehyde at the C3 position, a stabilizing N-methyl group, and an electronically influential chlorine atom at the C4 position—makes this molecule a versatile and valuable intermediate for the synthesis of complex molecular architectures. The aldehyde group serves as a synthetic handle for a multitude of chemical transformations, while the chloro substituent can be utilized in cross-coupling reactions or can modulate the acidity and reactivity of the pyrazole ring.

This document provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this important intermediate.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its successful application in synthesis. These data are critical for identity confirmation, purity assessment, and the design of appropriate reaction and purification conditions.

Core Physicochemical Data

The key physical properties of this compound are summarized below. These values are essential for handling, reaction setup, and safety considerations.

PropertyValueSource(s)
CAS Number 175204-81-6[2][3][4]
Molecular Formula C₅H₅ClN₂O[2][3]
Molecular Weight 144.56 g/mol [3]
Appearance Solid[2]
Melting Point 83-86 °C[2]
Boiling Point 251.6 °C at 760 mmHg (Predicted)[2]
Purity Typically ≥95%[2]
InChI Key MLGDASSMRFJUMZ-UHFFFAOYSA-N[2]
Predicted Spectroscopic Signature

¹H NMR (in CDCl₃, predicted):

  • Aldehyde Proton (CHO): A singlet peak is expected in the downfield region, typically between δ 9.8-10.2 ppm . This significant deshielding is characteristic of aldehyde protons.

  • Pyrazole Ring Proton (C5-H): A singlet peak is anticipated between δ 7.5-8.0 ppm . Its precise location is influenced by the electronic effects of the adjacent nitrogen and the C4-chloro group.

  • N-Methyl Protons (N-CH₃): A sharp singlet peak is expected further upfield, likely in the range of δ 3.8-4.2 ppm .

¹³C NMR (in CDCl₃, predicted):

  • Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 185-195 ppm .

  • Pyrazole Ring Carbons:

    • C3 (bearing CHO): ~δ 145-150 ppm

    • C4 (bearing Cl): ~δ 115-125 ppm

    • C5: ~δ 130-135 ppm

  • N-Methyl Carbon (N-CH₃): A signal in the upfield region, typically δ 35-40 ppm .

Infrared (IR) Spectroscopy (KBr pellet):

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹ .

  • C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ .

  • C=N and C=C Stretch (Pyrazole Ring): Multiple bands in the region of 1400-1600 cm⁻¹ .

  • C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹ .

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): A prominent peak at m/z 144 , with a characteristic M+2 isotope peak at m/z 146 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

  • Key Fragment: A significant fragment corresponding to the loss of the aldehyde group (-CHO) at m/z 115/117 .

PART 2: Synthesis and Mechanistic Insight

The construction of the this compound scaffold is most efficiently achieved via the Vilsmeier-Haack reaction . This classic formylation method is well-suited for electron-rich heterocyclic systems.[1][5][6]

The Vilsmeier-Haack Approach: A Rationale

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6] This electrophilic iminium species is highly effective at formylating activated aromatic rings.[6] While many pyrazole-4-carbaldehydes are synthesized from hydrazones, the synthesis of a 3-carbaldehyde isomer necessitates a different strategy. The most logical approach is the direct formylation of a pre-existing pyrazole ring that is sufficiently activated for electrophilic substitution at the C3 position.

The proposed synthetic pathway begins with the formylation of 4-chloro-1-methyl-1H-pyrazole.

Synthesis_Workflow Start 4-Chloro-1-methyl-1H-pyrazole Intermediate Electrophilic Aromatic Substitution (SEAr) Start->Intermediate Reaction Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Intermediate Formylation Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Iminium Salt Intermediate Product 4-Chloro-1-methyl-1H-pyrazole -3-carbaldehyde Hydrolysis->Product Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methodologies for related heterocyclic systems.[5][7]

Materials:

  • 4-Chloro-1-methyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reagent Preparation (Caution: Exothermic): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent (chloroiminium salt) will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Substrate Addition: Dissolve 4-chloro-1-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.

  • Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to afford the pure this compound.

Causality and Trustworthiness:

  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. The use of anhydrous solvents and flame-dried glassware is critical to prevent its decomposition and ensure high yields.[5]

  • Controlled Addition: The reaction between POCl₃ and DMF is highly exothermic. Slow, dropwise addition at 0 °C is a crucial safety measure to control the reaction rate and prevent side reactions.

  • Aqueous Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a necessary and standard step in the Vilsmeier-Haack protocol.

  • Neutralization: Careful neutralization is required to remove acidic byproducts and prepare the product for extraction into an organic solvent.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups. The aldehyde offers a gateway to carbon-chain extensions and functional group interconversions, while the chloro-substituted pyrazole ring provides a platform for more advanced modifications.

Reactivity_Pathways cluster_aldehyde Aldehyde Reactions cluster_ring Pyrazole Ring Reactions Start 4-Chloro-1-methyl-1H- pyrazole-3-carbaldehyde Oxidation Oxidation (e.g., KMnO₄, PCC) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction Condensation Condensation (e.g., Knoevenagel, Wittig) Start->Condensation ReductiveAmination Reductive Amination (Amine + Reducing Agent) Start->ReductiveAmination Coupling Cross-Coupling (e.g., Suzuki, Buchwald) Start->Coupling SNA Nucleophilic Aromatic Substitution (SNAr) Start->SNA CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Alcohol Primary Alcohol Reduction->Alcohol Alkene Substituted Alkene Condensation->Alkene Amine Substituted Amine ReductiveAmination->Amine ArylPyrazole 4-Aryl Pyrazole Derivative Coupling->ArylPyrazole SubstitutedPyrazole 4-Nu Pyrazole Derivative SNA->SubstitutedPyrazole

Caption: Key reactivity pathways for this compound.

Reactions of the Aldehyde Group

The aldehyde functionality is one of the most versatile in organic synthesis.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC). This acid derivative is a valuable intermediate for amide bond formation.

  • Reduction: Selective reduction to the primary alcohol ( (4-chloro-1-methyl-1H-pyrazol-3-yl)methanol ) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions.

    • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base yields α,β-unsaturated systems, which are precursors to more complex heterocycles.[1]

    • Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting the aldehyde into a substituted alkene, enabling carbon-carbon bond formation.

  • Reductive Amination: A one-pot reaction with a primary or secondary amine, followed by reduction (e.g., with sodium triacetoxyborohydride), yields substituted amines. This is a cornerstone reaction in medicinal chemistry for building libraries of potential drug candidates.

Reactions Involving the Chloro-Pyrazole Ring

The chlorine atom at the C4 position significantly influences the ring's reactivity.

  • Nucleophilic Aromatic Substitution (SNAr): While the pyrazole ring is electron-rich, the presence of the electron-withdrawing aldehyde and the inherent electronics of the ring system can make the C4 position susceptible to SNAr with strong nucleophiles (e.g., alkoxides, thiolates), particularly under forcing conditions.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as a handle for powerful C-C and C-N bond-forming reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce aryl or heteroaryl substituents at the C4 position.

    • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chloropyrazole with various amines.

PART 4: Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in its application as a scaffold for building molecules with significant biological activity. Pyrazole-based compounds are key components in numerous commercial drugs and agrochemicals.[8]

Intermediate for Bioactive Molecules

This aldehyde is a key starting material for synthesizing libraries of compounds for high-throughput screening. For example, it can be used to synthesize pyrazole-based kinase inhibitors, a major class of anti-cancer drugs. The general workflow involves elaborating the aldehyde and then potentially displacing the chloride to tune the molecule's properties.

Application_Workflow Start 4-Chloro-1-methyl-1H- pyrazole-3-carbaldehyde Step1 Condensation with Active Methylene Cmpd. Start->Step1 Intermediate α,β-Unsaturated Intermediate Step1->Intermediate Step2 Cyclization or Further Functionalization Intermediate->Step2 Final Complex Bioactive Molecule (e.g., Fused Heterocycle) Step2->Final

Caption: General workflow from the starting aldehyde to complex bioactive targets.

This molecule serves as a useful reactant for preparing compounds like 2-arylidene hydrazinecarbodithioates, which can be further investigated for their biological activities.[] Its structure is analogous to other pyrazole aldehydes that have been pivotal in developing anti-inflammatory agents, analgesics, and crop protection chemicals like herbicides and fungicides.[8]

PART 5: Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemical reagents are paramount.

5.1 Hazard Identification

Based on available data for this and structurally related compounds, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2] Pictogram: GHS07 (Exclamation Mark)[2]

5.2 Recommended Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[10][12]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

5.3 Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Recommended storage temperature is -20°C for long-term stability, sealed away from moisture.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and accessible synthesis make it an asset for researchers in drug discovery, agrochemicals, and materials science. The dual reactivity of the aldehyde handle and the chloro-substituted pyrazole core provides a rich platform for the creation of novel, high-value molecules. This guide provides the foundational knowledge required to safely and effectively utilize this versatile building block in the laboratory.

References

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Features of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Molecular Structure

4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a substituted five-membered aromatic heterocycle. The pyrazole scaffold is a cornerstone in medicinal chemistry, and understanding the precise structure and electronic properties of its derivatives is paramount for rational drug design and synthesis confirmation. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution.

The structure features a pyrazole ring with four key substituents:

  • A methyl group at the N1 position.

  • An aldehyde (formyl) group at the C3 position.

  • A chloro group at the C4 position.

  • A hydrogen atom at the C5 position.

The electron-withdrawing nature of the aldehyde and chloro groups, combined with the electron-donating effect of the N-methyl group, creates a distinct electronic environment that is directly reflected in the NMR chemical shifts of the ring's nuclei.

Diagram 1: Annotated Molecular Structure

Below is the annotated molecular structure with the standard IUPAC numbering system used for NMR signal assignment.

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals in the absence of impurities. The prediction is based on the experimental data of 1-methyl-1H-pyrazole-3-carbaldehyde [1] and adjusted for the substituent effect of the C4-chloro group.

Baseline Data (1-methyl-1H-pyrazole-3-carbaldehyde in CDCl₃):

  • H5: 7.36 ppm (d, J = 1.4 Hz)

  • H4: 6.68 ppm (d, J = 1.4 Hz)

  • N-CH₃: 3.91 ppm (s)

  • CHO: 9.84 ppm (s)

Analysis of Substituent Effects: The introduction of a chlorine atom at the C4 position removes the H4 proton signal. Furthermore, chlorine exerts a significant anisotropic and inductive electron-withdrawing effect, which deshields adjacent and electronically coupled nuclei.

  • Effect on H5: The H5 proton is meta to the chloro group. While the inductive effect diminishes with distance, some deshielding is expected. Therefore, the chemical shift of H5 should move downfield (to a higher ppm value) compared to the baseline.

  • Effect on CHO proton: The aldehyde proton is sterically and electronically distant, but changes to the ring's overall electron density can cause minor shifts. A slight downfield shift is anticipated.

  • Effect on N-CH₃ protons: The methyl group is the most distant from the C4 position. Its chemical shift is expected to be the least affected, though a very minor downfield shift is possible.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Spectrometer Frequency: 400-500 MHz)

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale for Prediction
Aldehyde (-H O)9.85 - 9.95Singlet (s)N/AHighly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond. Expected to be similar to or slightly downfield of the non-chlorinated analog (9.84 ppm)[1].
Pyrazole H57.50 - 7.70Singlet (s)N/AThe sole aromatic proton. Its signal is downfield due to the aromatic ring current and deshielding from the adjacent N1 and the C4-Cl group. The coupling to H4 is absent. Predicted downfield from the analog's 7.36 ppm[1].
N-Methyl (-CH ₃)3.90 - 4.00Singlet (s)N/AProtons on the nitrogen-bound methyl group. Expected to be very close to the analog's value of 3.91 ppm[1], with a potential minor downfield shift.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon atoms in the molecule. The prediction is based on the experimental data of 1-methyl-1H-pyrazole-3-carbaldehyde [1].

Baseline Data (1-methyl-1H-pyrazole-3-carbaldehyde in CDCl₃):

  • C=O: 185.8 ppm

  • C3: 150.9 ppm

  • C5: 131.8 ppm

  • C4: 105.8 ppm

  • N-CH₃: 39.2 ppm

Analysis of Substituent Effects: The C4-chloro substituent has a profound impact on the carbon chemical shifts.

  • Effect on C4 (ipso-effect): The direct attachment of chlorine causes a significant downfield shift for C4 compared to the baseline C4-H carbon (105.8 ppm). However, in some heterocyclic systems, heavy halogens can also introduce shielding effects. Given typical substituent effects, a shift to the ~115-125 ppm range is a reasonable prediction.

  • Effect on C3 and C5 (ortho-effect): The adjacent carbons, C3 and C5, will be shielded (moved upfield) by the chlorine atom's electron-donating resonance effect, which often counteracts its inductive withdrawal in aromatic systems (the "heavy atom effect"). This will cause their signals to shift to a lower ppm value.

  • Effect on C=O and N-CH₃: These carbons are more distant, and their shifts will be less affected, but minor changes are expected due to the overall electronic perturbation.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Spectrometer Frequency: 100-125 MHz)

Signal AssignmentPredicted δ (ppm)Rationale for Prediction
C =O (Aldehyde)184 - 186The carbonyl carbon is the most deshielded. Its environment is minimally changed, so its shift should be very close to the analog's 185.8 ppm[1].
C3145 - 150Attached to the aldehyde and adjacent to the C4-Cl. Expected to be shielded (upfield shift) relative to the analog's 150.9 ppm due to the chlorine's resonance effect[1].
C5128 - 132Adjacent to the C4-Cl. Expected to be shielded (upfield shift) relative to the analog's 131.8 ppm[1].
C4115 - 125Directly attached to the chlorine atom (ipso-carbon). The shift is difficult to predict precisely but will be significantly different from the 105.8 ppm of the C4-H in the analog[1].
N-C H₃39 - 41The N-methyl carbon shift is generally stable. A slight downfield shift from the analog's 39.2 ppm is possible[1].

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a validated and systematic approach is essential. The following protocol is recommended for the analysis of this compound.

4.1. Sample Preparation

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is the recommended starting solvent as it is aprotic and capable of dissolving a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that chemical shifts will vary significantly. Ensure the use of a high-purity solvent (≥99.8% D).

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the solid compound in 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR , a more concentrated sample of 20-30 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope[2].

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent using a calibrated pipette.

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

4.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay (5-10s) may be needed for accurate integration if required.

    • Number of Scans: 8-16 scans.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30). Broadband decoupling is crucial to simplify the spectrum to singlets[3].

    • Spectral Width: 240 ppm (centered around 110 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

    • Temperature: 298 K (25 °C).

Diagram 2: NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10mg for 1H, 20-30mg for 13C) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer setup Lock, Tune & Shim transfer->setup acq_1h Acquire 1H Spectrum (zg30, 16 scans) setup->acq_1h acq_13c Acquire 13C Spectrum (zgpg30, 1024+ scans) setup->acq_13c ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0.00 ppm) baseline->calibrate assign_1h Assign 1H Signals (Chem Shift, Multiplicity) calibrate->assign_1h assign_13c Assign 13C Signals (Chemical Shift) calibrate->assign_13c structure Confirm Structure assign_1h->structure assign_13c->structure

References

The Synthetic Cornerstone of Modern Kinase Inhibitors: A Technical Guide to 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. In recent years, the focus has intensified on their role as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases[2][3].

This technical guide provides an in-depth review of a pivotal building block in this field: 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde . We will explore its synthesis, characterization, reactivity, and, most importantly, its application as a key intermediate in the construction of advanced kinase inhibitors and other pharmacologically relevant molecules. This document is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 175204-81-6[4]
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol [5]
Appearance Solid
Melting Point 83-86 °C
Boiling Point 251.6 °C at 760 mmHg
InChI Key MLGDASSMRFJUMZ-UHFFFAOYSA-N
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine and aldehyde groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will reveal signals for the five carbon atoms in the molecule, including the methyl carbon, the three pyrazole ring carbons, and the carbonyl carbon of the aldehyde group. The chemical shifts provide valuable information about the electronic environment of each carbon atom[6][7][8][9][10][11].

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The fragmentation pattern can provide insights into the molecule's structure and stability[10][12][13].

Synthesis of this compound: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction[14][15][16][17][18]. This reaction introduces a formyl group onto an activated aromatic or heteroaromatic ring. In this case, the starting material is a substituted pyrazole.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloromethyleniminium salt, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃)[16][18]. This electrophilic reagent then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleniminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Aromatic Substitution Vilsmeier_Reagent->Electrophilic_Attack Electrophile Pyrazole 1-Methyl-3-chloropyrazole Pyrazole->Electrophilic_Attack Nucleophile Iminium_Intermediate Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Product 4-chloro-1-methyl-1H- pyrazole-3-carbaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack reaction mechanism for the synthesis of the target pyrazole.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of structurally similar compounds, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[19]. This protocol should be considered a starting point and may require optimization for specific laboratory conditions.

Materials:

  • 1-Methyl-3-pyrazolone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic reaction and the temperature should be maintained below 10 °C.

  • Reaction with Pyrazole: Once the Vilsmeier reagent has formed (a thick, white precipitate may be observed), add 1-methyl-3-pyrazolone portion-wise to the reaction mixture.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reactivity and Synthetic Applications

The presence of both a chloro and a formyl group on the pyrazole ring makes this compound a highly versatile synthetic intermediate. The aldehyde group can undergo a wide range of reactions, including:

  • Reductive amination: To introduce various amine functionalities.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Condensation reactions: With active methylene compounds to build more complex heterocyclic systems.

The chloro group can be displaced by various nucleophiles, allowing for the introduction of a wide array of substituents at the 4-position of the pyrazole ring.

Application in the Synthesis of Kinase Inhibitors: The Case of Sotorasib (AMG 510)

A significant application of pyrazole derivatives is in the development of kinase inhibitors. The KRAS G12C inhibitor Sotorasib (AMG 510), a groundbreaking therapy for non-small cell lung cancer, features a complex heterocyclic core that can be conceptually derived from intermediates like this compound[4][13][20][21][22][23][24][25]. While the exact commercial synthesis of Sotorasib may utilize a different starting material, the structural motifs present in the final drug highlight the importance of substituted pyrazoles.

The following schematic outlines a plausible synthetic route to a key structural fragment of Sotorasib, demonstrating the utility of our target molecule.

Sotorasib_Fragment_Synthesis Start 4-chloro-1-methyl-1H- pyrazole-3-carbaldehyde Step1 Condensation with 2-aminopyridine derivative Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Fragment Pyrazolo[3,4-b]pyridine core Step2->Fragment Step3 Further Functionalization Fragment->Step3 Sotorasib_Analog Sotorasib Analog Step3->Sotorasib_Analog

Caption: A potential synthetic route to a Sotorasib-related core structure.

This synthetic strategy underscores the importance of this compound as a versatile starting material for the construction of complex, biologically active molecules. The pyrazolo[3,4-b]pyridine core is a common feature in many kinase inhibitors, and the ability to readily synthesize this scaffold from our target molecule is a testament to its value in drug discovery[1][2][3][6][9][12][14][20][26][27][28][29][30][31][32].

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the reactivity of its chloro and formyl functional groups, provides a powerful platform for the construction of a diverse array of complex molecules. The demonstrated potential for its use in the synthesis of kinase inhibitors, exemplified by the structural relationship to Sotorasib, highlights its significance in the development of next-generation therapeutics. This technical guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of this important intermediate in their drug discovery and development endeavors.

References

Methodological & Application

Vilsmeier-Haack Formylation of Pyrazoles: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] Its application to the pyrazole nucleus provides a powerful and versatile method for the synthesis of pyrazole-4-carbaldehydes, which are pivotal building blocks in the development of pharmaceuticals and functional materials.[4][5][6] This guide offers a comprehensive overview of the Vilsmeier-Haack formylation of pyrazoles, delving into the mechanistic underpinnings, providing a detailed experimental protocol, and discussing key considerations for successful execution in a research and development setting.

Mechanistic Insights: The "Why" Behind the Reaction

The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.[7][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[9][10] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][11]

The formation of the Vilsmeier reagent is a critical first step, and its concentration and reactivity can influence the overall outcome of the reaction.

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Intermediate Adduct DMF->Intermediate + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination of PO₂Cl₂⁻

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Attack and Formylation

The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[1] Pyrazoles are π-excessive systems, making them susceptible to electrophilic substitution, predominantly at the C4 position due to electronic and steric factors.[12] This attack leads to the formation of an iminium salt intermediate, which is then hydrolyzed during the workup to yield the desired pyrazole-4-carbaldehyde.[1][8]

Formylation_Mechanism cluster_reaction Vilsmeier-Haack Formylation of Pyrazole Pyrazole Pyrazole Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent (Electrophilic Attack) Vilsmeier_Reagent Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Iminium_Intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Workup)

Caption: Mechanism of Vilsmeier-Haack formylation of the pyrazole ring.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Vilsmeier-Haack formylation of a substituted pyrazole. The specific quantities and reaction times may need to be optimized for different substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted Pyrazole≥98%Standard chemical supplierEnsure dryness of the substrate.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard chemical supplierUse of anhydrous DMF is critical for good yields.[2]
Phosphorus Oxychloride (POCl₃)≥99%Standard chemical supplierHandle with care in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard chemical supplierCan be used as a solvent if the pyrazole is a solid.
Crushed Ice--For quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃) solution--For neutralization.
Saturated Sodium Chloride (NaCl) solution (Brine)--For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)-Standard chemical supplierFor drying the organic layer.
Ethyl Acetate (EtOAc)Reagent GradeStandard chemical supplierFor extraction.
HexaneReagent GradeStandard chemical supplierFor extraction and chromatography.

Reaction Setup and Procedure

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Prep_Vilsmeier Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) Start->Prep_Vilsmeier Add_Pyrazole Add Pyrazole Substrate (Maintain 0°C) Prep_Vilsmeier->Add_Pyrazole Reaction Stir at Room Temperature or Heat (e.g., 60-80°C) Add_Pyrazole->Reaction Quench Quench Reaction (Pour into crushed ice) Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with EtOAc Neutralize->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5-3 equivalents) dropwise via the dropping funnel over 15-30 minutes, ensuring the temperature does not exceed 10°C.[13] The formation of a white, viscous salt indicates the generation of the Vilsmeier reagent.[4] Stir the mixture at 0°C for an additional 30 minutes.

  • Addition of the Pyrazole Substrate: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate anhydrous solvent like dichloromethane. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating the reaction mixture to 60-120°C may be necessary.[1][5] Reaction times can range from a few hours to overnight.[13]

  • Workup:

    • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[9] This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralization: Slowly add a saturated solution of sodium bicarbonate or another suitable base (e.g., sodium carbonate) until the mixture is neutral or slightly basic (pH 7-8).[13]

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Washing: Combine the organic layers and wash successively with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrazole-4-carbaldehyde.[13]

Key Considerations and Troubleshooting

  • Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture. The presence of water can hydrolyze the Vilsmeier reagent and reduce the yield. Therefore, using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[2]

  • Stoichiometry of Reagents: The ratio of DMF to POCl₃ can influence the reaction. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.[5]

  • Regioselectivity: Formylation of N-substituted pyrazoles typically occurs at the C4 position. However, the presence of strong directing groups on the pyrazole ring or the N-substituent can sometimes influence the regioselectivity.[14]

  • Substrate Reactivity: Electron-donating groups on the pyrazole ring increase its nucleophilicity and facilitate the reaction, often allowing for milder reaction conditions. Conversely, electron-withdrawing groups deactivate the ring and may require higher temperatures and longer reaction times.[5]

  • Side Reactions: In some cases, side reactions such as chlorination or the formation of bis-formylated products can occur, especially under harsh conditions.[4][5] Careful control of temperature and stoichiometry can help minimize these side products.

Data Summary

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of various pyrazole derivatives as reported in the literature.

SubstrateDMF (eq.)POCl₃ (eq.)Temperature (°C)Time (h)Yield (%)Reference
1-Phenyl-1H-pyrazoleExcess2120265[3]
1,3-Disubstituted-5-chloro-1H-pyrazoles52120255[5]
3-Phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole514RT then heat1765[13]
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole3380-904Good[2]

Conclusion

The Vilsmeier-Haack formylation of pyrazoles is a robust and widely applicable method for the synthesis of valuable pyrazole-4-carbaldehyde intermediates. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to anhydrous conditions are paramount for achieving high yields and purity. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a practical protocol to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: Leveraging 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][3][4] The unique electronic properties and structural rigidity of the pyrazole ring make it an excellent bioisostere for amides, imidazoles, and other functional groups, enabling favorable interactions with biological targets.[4]

Within this esteemed class of heterocycles, 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde emerges as a particularly valuable and versatile building block for drug discovery and materials science. Its strategic importance lies in the orthogonal reactivity of its two key functional groups:

  • The Aldehyde Group (at C3): This electrophilic center is a gateway for a wide array of classical carbonyl chemistries, including condensations, olefinations, and reductive aminations. It allows for the facile introduction of diverse side chains and the construction of complex molecular architectures.

  • The Chloro Group (at C4): This halogen atom provides a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of aryl, heteroaryl, or alkyl substituents at the C4 position, a key vector for modulating pharmacological activity.

This guide provides an in-depth exploration of this compound, offering detailed protocols for its synthesis and its application in several high-impact synthetic transformations. The methodologies are presented with a focus on mechanistic understanding, empowering researchers to not only replicate but also adapt these protocols for their specific research objectives.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is paramount for its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 175204-81-6[5]
Molecular Formula C₅H₅ClN₂ON/A
Molecular Weight 144.56 g/mol N/A
Appearance Off-white to light yellow solidN/A
Solubility Soluble in DCM, Chloroform, Ethyl Acetate, DMFN/A
Storage Store in a cool, dry place away from light and moisture. Inert atmosphere recommended.N/A

Safety Note: As with all chlorinated organic compounds and aldehydes, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block: The Vilsmeier-Haack Reaction

The most common and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.

Mechanistic Rationale

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF. The electron-rich pyrazole ring then acts as a nucleophile, attacking the iminium ion. Subsequent hydrolysis of the resulting intermediate furnishes the desired aldehyde. The regioselectivity is dictated by the electronic properties of the pyrazole starting material.

Experimental Workflow Diagram

G Figure 1. Vilsmeier-Haack Synthesis Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction & Workup cluster_purification Purification DMF DMF Vilsmeier Generate Vilsmeier Reagent (0-5 °C) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier AddPyrazole Add 1-methyl-4-chloropyrazole Vilsmeier->AddPyrazole Heat Heat Reaction (e.g., 80-90 °C) AddPyrazole->Heat Quench Quench with Ice Water Heat->Quench Neutralize Neutralize with Base (e.g., NaOH, NaHCO3) Quench->Neutralize Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Neutralize->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify via Column Chromatography or Recrystallization Evaporate->Purify FinalProduct Final Product: 4-chloro-1-methyl-1H- pyrazole-3-carbaldehyde Purify->FinalProduct

Caption: Figure 1. Vilsmeier-Haack Synthesis Workflow

Detailed Synthesis Protocol

This protocol is adapted from general procedures for pyrazole formylation.[9]

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1-methyl-4-chloropyrazole (starting material)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: To a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick white solid will form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Reaction: Dissolve 1-methyl-4-chloropyrazole (1.0 eq.) in a minimal amount of DMF and add it to the Vilsmeier reagent mixture.

  • Heating: Slowly warm the reaction mixture to room temperature, then heat to 80-90 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. This step is highly exothermic and should be done slowly in a fume hood.

  • Neutralization: Stir the aqueous mixture until all the ice has melted. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution or cold 1M NaOH until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Core Synthetic Applications and Protocols

The aldehyde functionality is a versatile handle for constructing molecular diversity. Below are protocols for three fundamental transformations.

Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is a classic reaction for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.

Mechanistic Insight: A weak base like piperidine or triethylamine deprotonates the active methylene compound to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. Subsequent dehydration yields the α,β-unsaturated product, a valuable intermediate for further functionalization (e.g., Michael addition).

Caption: Figure 2. Knoevenagel Condensation Scheme

Protocol: Synthesis of 2-((4-chloro-1-methyl-1H-pyrazol-3-yl)methylene)malononitrile This protocol is based on general condensation procedures.[10][11]

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Piperidine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add malononitrile (1.1 eq.) to the solution.

  • Add a catalytic amount of piperidine (approx. 0.1 eq.).

  • Attach a condenser and heat the mixture to reflux. Monitor the reaction by TLC. The reaction is often complete within 1-3 hours, typically indicated by the precipitation of the product.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure condensed product. Further purification is often not necessary.

Wittig Olefination: Aldehyde to Alkene Conversion

The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[13] This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide; stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, while non-stabilized ylides (containing alkyl groups) favor the Z-alkene.[13][14]

G Figure 3. Wittig Olefination Pathway start Pyrazole-CHO intermediate Oxaphosphetane Intermediate start->intermediate ylide Ph3P=CHR (Wittig Reagent) ylide->intermediate product_alkene Pyrazole-CH=CHR (Alkene Product) intermediate->product_alkene product_phosphine Ph3P=O (Triphenylphosphine Oxide) intermediate->product_phosphine

Caption: Figure 3. Wittig Olefination Pathway

Protocol: Synthesis of 4-chloro-1-methyl-3-styryl-1H-pyrazole

Materials:

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

Procedure:

  • Ylide Generation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add KOtBu (1.1 eq.) portion-wise. The mixture will turn a characteristic deep orange/red color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.

  • Reaction: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the alkene product.

Reductive Amination: Synthesis of Amines

Reductive amination is one of the most powerful methods for synthesizing amines.[15] It involves the reaction of an aldehyde with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Insight: The key to a successful one-pot reductive amination is the choice of reducing agent. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the protonated iminium ion intermediate over the starting aldehyde.[16][17] This prevents premature reduction of the aldehyde and allows the reaction to proceed efficiently. NaBH(OAc)₃ is often preferred due to the lower toxicity compared to cyanide-based reagents.[16]

G Figure 4. Reductive Amination Workflow start Pyrazole-CHO intermediate Imine / Iminium Ion Intermediate start->intermediate amine Primary or Secondary Amine (R1R2NH) amine->intermediate product Final Amine Product (Pyrazole-CH2-NR1R2) intermediate->product reductant Mild Reducing Agent (e.g., NaBH(OAc)3) reductant->product

Caption: Figure 4. Reductive Amination Workflow

Protocol: Synthesis of N-benzyl-1-((4-chloro-1-methyl-1H-pyrazol-3-yl)methyl)amine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and dissolve it in DCE.

  • Add benzylamine (1.1 eq.) followed by a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The addition may cause some effervescence.

  • Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC (typically 4-12 hours).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired secondary amine.

Conclusion

This compound stands out as a high-potential building block for synthetic and medicinal chemistry. The distinct reactivity of its aldehyde and chloro functionalities provides a robust platform for generating vast libraries of novel compounds. The protocols detailed herein for condensation, olefination, and reductive amination serve as a foundation for researchers to explore the rich chemistry of this scaffold. By leveraging these and other transformations, scientists can efficiently construct complex molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science.

References

Application Notes & Protocols: 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmacologically active agents.[1][2] This guide focuses on a particularly valuable derivative, 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde . We provide an in-depth exploration of its synthesis, chemical reactivity, and strategic applications in drug discovery. Detailed, field-proven protocols are presented for its synthesis and subsequent elaboration into more complex molecular architectures, with a specific focus on the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block in their synthetic programs.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][3][4] Its widespread success is attributable to its favorable physicochemical properties, metabolic stability, and its ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets. Pyrazole derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][5]

This compound emerges as a highly strategic intermediate for several reasons:

  • Orthogonal Reactivity: It possesses two distinct and chemoselectively addressable functional groups: an aldehyde and an aryl chloride.

  • Synthetic Versatility: The aldehyde group is a gateway to a multitude of classical transformations, including reductive amination, condensations, and oxidations.

  • Scaffold Elaboration: The chloro substituent is amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities deep into the drug discovery process.

This combination of features enables the rapid generation of compound libraries with diverse substitution patterns, a critical activity in lead optimization.

Physicochemical Properties and Data

A summary of the key properties for this compound is provided below.

PropertyValueReference
CAS Number 175204-81-6[]
Molecular Formula C₅H₅ClN₂O[7] (analog)
Molecular Weight 144.56 g/mol [7] (analog)
Appearance Light yellow to off-white solid[7] (analog)
Purity ≥95% (typically assessed by HPLC/NMR)N/A
Storage Store at 0-8 °C, protect from moisture[7] (analog)

Synthesis and Reaction Workflows

The primary route for synthesizing substituted pyrazole carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction employs a potent formylating agent, the Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[10]

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Chlorination DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Precursor 1-Methyl-2,4-dihydropyrazol-3-one (Precursor) Vilsmeier_Reagent->Precursor Electrophilic Attack Iminium_Intermediate Iminium Salt Intermediate Precursor->Iminium_Intermediate + Vilsmeier Reagent Target 4-chloro-1-methyl-1H- pyrazole-3-carbaldehyde Iminium_Intermediate->Target Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack synthesis workflow.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

Principle: This protocol details the synthesis of the title compound from a pyrazolone precursor. The Vilsmeier reagent acts as both a chlorinating and formylating agent under these conditions, providing a direct and efficient route.[11][12]

Materials:

  • 1-methyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (3 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, dropwise addition is crucial to control the temperature and prevent side reactions.

  • Precursor Addition: After stirring the Vilsmeier reagent for 30 minutes at 0 °C, add 1-methyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large beaker of crushed ice with stirring. Trustworthiness Note: This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive reagents.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. A solid precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/EtOAc) or by flash column chromatography on silica gel. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry: Synthetic Protocols

The dual functionality of this compound allows for divergent synthesis of complex scaffolds.

Synthetic_Utility cluster_Aldehyde Reactions at C3-Aldehyde cluster_Chloro Reactions at C4-Chloro (SNAr) Start 4-chloro-1-methyl-1H- pyrazole-3-carbaldehyde Reductive_Amination Reductive Amination (R-NH₂, NaBH(OAc)₃) Start->Reductive_Amination Forms C-N bond Schiff_Base Schiff Base Formation (R-NH₂) Start->Schiff_Base Alcohol Reduction (NaBH₄) Start->Alcohol Carboxylic_Acid Oxidation (KMnO₄) Start->Carboxylic_Acid Phenoxy Phenoxy Ethers (Ar-OH, Base) Start->Phenoxy Forms C-O bond Amino Amines (R-NH₂, Base) Start->Amino Forms C-N bond Thioether Thioethers (Ar-SH, Base) Start->Thioether Forms C-S bond

Caption: Divergent reaction pathways from the title compound.

Protocol 2: Synthesis of Pyrazole-Phenoxy Derivatives (Kinase Inhibitor Scaffolds)

Application: This SNAr reaction is fundamental for creating scaffolds used in kinase inhibitors, where an aryl ether linkage often positions a key pharmacophore in a specific region of the ATP-binding site.[13] This protocol is adapted from a procedure used for a closely related analog.[13]

Materials:

  • This compound (1 equivalent)

  • Substituted phenol (e.g., 4-methylphenol) (1.2 equivalents)

  • Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO) or DMF, anhydrous

  • Water, Ethyl Acetate, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: To a solution of the substituted phenol in anhydrous DMSO, add powdered KOH. Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide salt.

  • Reaction: Add a solution of this compound in DMSO to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC. Causality Note: Heating is required to overcome the activation energy for the SNAr reaction. The polar aprotic solvent (DMSO) stabilizes the charged Meisenheimer complex intermediate, accelerating the reaction.

  • Work-up: Cool the reaction to room temperature and pour into ice-cold water. A precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum. Alternatively, if no solid forms, extract the aqueous layer with ethyl acetate.

  • Purification & Validation: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel) or recrystallization. Confirm the structure of the resulting 4-phenoxy-1-methyl-1H-pyrazole-3-carbaldehyde derivative by spectroscopic methods.

Protocol 3: Synthesis of Pyrazolyl-Schiff Bases

Application: The condensation of the aldehyde with primary amines yields Schiff bases (imines), which are versatile intermediates and important pharmacophores in their own right, often exhibiting antimicrobial and anticancer activities.[14]

Materials:

  • This compound (1 equivalent)

  • Substituted primary amine (e.g., aniline) (1.1 equivalents)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve this compound in ethanol in a round-bottom flask.

  • Amine Addition: Add the primary amine to the solution, followed by 2-3 drops of glacial acetic acid. Causality Note: The acid catalyzes the reaction by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic and activating it for nucleophilic attack by the amine.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 2-4 hours. The product often precipitates out of the solution upon formation or cooling.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by filtration.

  • Purification & Validation: Wash the solid with cold ethanol and dry. If necessary, the product can be recrystallized from ethanol. Confirm the structure, noting the appearance of the C=N imine stretch in the IR spectrum and the characteristic imine proton signal in the ¹H NMR spectrum.

Case Study: Design of Pyrazole-Based Kinase Inhibitors

Protein kinases are critical targets in oncology and inflammation.[15] Pyrazole-based compounds have proven to be highly effective kinase inhibitors, often by mimicking the adenine portion of ATP to interact with the hinge region of the kinase.[16][17] this compound is an ideal starting point for such a design.

Kinase_Inhibitor_Design cluster_logic Synthetic Logic for Kinase Inhibitor cluster_rationale Structural Rationale Start CMP-Carbaldehyde Step1 Step 1: SNAr (+ Ar-OH/Base) Start->Step1 Intermediate 4-Phenoxy-pyrazole- 3-carbaldehyde Step1->Intermediate Step2 Step 2: Reductive Amination (+ R-NH₂) Intermediate->Step2 Final_Inhibitor Final Kinase Inhibitor Step2->Final_Inhibitor Rationale1 Pyrazole Core: Hinge Binding (ATP Mimic) Final_Inhibitor->Rationale1 Scaffold Rationale2 C4-Phenoxy Group: Targets Hydrophobic Pocket Final_Inhibitor->Rationale2 Vector 1 Rationale3 C3-Side Chain: Solvent Front Interaction (Improves Solubility) Final_Inhibitor->Rationale3 Vector 2

Caption: Logical workflow for designing a kinase inhibitor.

Design Strategy:

  • Hinge Binding: The N-methyl pyrazole core itself serves as an excellent "hinge-binder," forming critical hydrogen bonds with the kinase hinge backbone, similar to how ATP binds.

  • Vector 1 (Hydrophobic Pocket): The C4-chloro position is an ideal vector for targeting adjacent hydrophobic pockets. Using Protocol 2 , a variety of aryl or alkyl groups can be introduced via SNAr to optimize van der Waals interactions and improve potency and selectivity.

  • Vector 2 (Solvent Front): The C3-aldehyde is a vector pointing towards the solvent-exposed region of the ATP pocket. Using Protocol 3 followed by reduction, or via direct reductive amination, polar side chains containing amines or other hydrogen-bonding functionalities can be installed to enhance solubility and engage with solvent-front residues.

This modular, two-vector approach allows medicinal chemists to systematically and efficiently explore the structure-activity relationship (SAR) around the pyrazole core, optimizing for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its predictable reactivity and orthogonal functional handles provide a reliable and versatile route to novel and diverse chemical matter. The protocols and strategies outlined in this guide offer a robust framework for researchers to unlock the full potential of this valuable building block, particularly in the rational design of next-generation therapeutics such as kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Active Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide is designed for researchers, scientists, and professionals engaged in drug development, offering an in-depth exploration of the synthesis of pyrazole-based active pharmaceutical ingredients (APIs). The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs due to its diverse biological activities.[1] This document provides a detailed examination of the synthetic methodologies, focusing on the classical Knorr pyrazole synthesis and its application in the preparation of both a foundational pyrazole structure and complex APIs. We present validated, step-by-step laboratory protocols for the synthesis of 3,5-dimethylpyrazole, the selective COX-2 inhibitor Celecoxib, and the PDE5 inhibitor Sildenafil. Each protocol is accompanied by a discussion of the underlying chemical principles, causality behind experimental choices, and detailed characterization data. Visualizations of synthetic pathways and biological mechanisms of action are provided to enhance understanding.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of paramount importance in the field of medicinal chemistry.[2] First synthesized by Ludwig Knorr in 1883, the pyrazole ring system is a versatile pharmacophore found in a wide array of therapeutic agents.[3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its success as a key building block in drug design.[4]

The applications of pyrazole-containing drugs are extensive, spanning anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral therapies.[1][5] Notable examples include Celecoxib (Celebrex®) for arthritis management, Sildenafil (Viagra®) for erectile dysfunction, and a growing number of kinase inhibitors for cancer treatment.[1][4] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making it an attractive target for synthetic chemists.

This guide will focus on providing practical, reliable, and detailed protocols for the synthesis of pyrazole-based compounds, empowering researchers to confidently construct these valuable molecular architectures.

Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust and widely utilized method for the construction of the pyrazole ring.[3] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6] The versatility of this method lies in the commercial availability of a vast array of starting materials, allowing for the synthesis of a diverse library of substituted pyrazoles.

The mechanism commences with the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[3] A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[3]

Knorr_Synthesis General Mechanism of the Knorr Pyrazole Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation (+ Hydrazine, H+) Hydrazine Hydrazine Derivative Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

General mechanism of the Knorr pyrazole synthesis.
Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate, a classic example of the Knorr synthesis.

Materials:

  • Hydrazine sulfate (0.50 mol)

  • 10% Sodium hydroxide solution

  • Acetylacetone (0.50 mol)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

  • 1 L Round-bottomed flask, separatory funnel, stirrer, ice bath

Procedure:

  • In a 1 L round-bottomed flask, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.[4]

  • Cool the flask in an ice bath. Once the temperature reaches 15°C, add 50 g (0.50 mol) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[4]

  • Stir the mixture for an additional hour at 15°C.[4]

  • Dilute the reaction mixture with 200 mL of water and transfer to a 1 L separatory funnel.[4]

  • Extract the product with 125 mL of ether. Separate the layers and extract the aqueous layer with four additional 40 mL portions of ether.[4]

  • Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.[4]

  • Remove the ether by distillation. The resulting solid is 3,5-dimethylpyrazole.[4]

Expected Yield: 77-81%[4]

Case Study 1: Synthesis of Celecoxib

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis is a prime example of the Knorr reaction applied to the production of a complex pharmaceutical agent. The key step involves the cyclocondensation of a fluorinated 1,3-diketone with a substituted hydrazine.

Celecoxib_Synthesis_Workflow Celecoxib Synthesis Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation (Knorr Synthesis) Start1 4'-Methylacetophenone Intermediate 4,4,4-trifluoro-1-(4-methylphenyl) butane-1,3-dione Start1->Intermediate Reagent1 Ethyl Trifluoroacetate + Sodium Methoxide Reagent1->Intermediate Product Celecoxib Intermediate->Product Reagent2 4-Hydrazinylbenzenesulfonamide Hydrochloride Reagent2->Product

A simplified representation of the key synthetic step for Celecoxib.
Protocol: Synthesis of Celecoxib

This two-step protocol outlines the synthesis of Celecoxib starting from 4'-methylacetophenone.

Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • To a mixture of sodium methoxide (0.4 g) and toluene (2 mL), add a mixture of 4-methylacetophenone (0.85 g), ethyl trifluoroacetate (1.0 g), and toluene (2 mL) at 35-40°C.

  • Stir the reaction mixture at 75°C for 4 hours.

  • Cool the mixture to 25-30°C and add water (2 mL) and 20% aqueous HCl (3 mL). Stir for 30 minutes.

  • Separate the layers and extract the aqueous layer with toluene (2 x 2 mL).

  • Combine the organic layers and remove the solvent by distillation under vacuum to obtain the 1,3-dione intermediate.

Step 2: Synthesis of Celecoxib

  • In a reaction vessel, combine 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g) and 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g) in methanol (860 mL).

  • Heat the mixture to 65°C and stir for 10 hours.

  • Cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/heptane.[1]

Mechanism of Action: Celecoxib

Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. By sparing the COX-1 isoform, which is involved in maintaining the gastric lining, Celecoxib reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Celecoxib_MoA Celecoxib Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

COX-2 signaling pathway and the inhibitory action of Celecoxib.

Case Study 2: Synthesis of Sildenafil

Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), widely used for the treatment of erectile dysfunction. The synthesis of Sildenafil involves the construction of a pyrazolo[4,3-d]pyrimidin-7-one core.

Sildenafil_Synthesis_Workflow Sildenafil Synthesis Workflow (Simplified) cluster_core Pyrazole Core Formation cluster_modification Ring Elaboration & Functionalization cluster_final Final Product Diketone Diketone Precursor Pyrazole_Acid Pyrazole Carboxylic Acid Diketone->Pyrazole_Acid Hydrazine Hydrazine Hydrazine->Pyrazole_Acid Pyrimidinone Pyrazolo[4,3-d]pyrimidin-7-one Pyrazole_Acid->Pyrimidinone Series of steps Sulfonylation Chlorosulfonylation Pyrimidinone->Sulfonylation Coupling Coupling with N-methylpiperazine Sulfonylation->Coupling Sildenafil Sildenafil Coupling->Sildenafil

Simplified overview of the Sildenafil synthesis.
Protocol: Synthesis of Sildenafil (Final Steps)

This protocol outlines the final steps in a common synthesis of Sildenafil, starting from the pyrazolo[4,3-d]pyrimidin-7-one intermediate.

Materials:

  • 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • N-methylpiperazine

  • Acetone

  • Water

  • Citric Acid

Procedure:

  • In a reaction vessel, mix 100 g of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with 1000 mL of acetone at room temperature.

  • Add 9.74 g of NaOH (as a 47% solution).

  • Add 26.8 g of N-methylpiperazine dropwise.

  • Stir the reaction mixture for 45 minutes, then cool to 0°C and filter the precipitate.

  • Wash the precipitate with water twice and dry at 50°C under vacuum to yield sildenafil base.

  • For the citrate salt: Dissolve 50 g of sildenafil base in 850 mL of acetone at 55°C.

  • Slowly add a solution of 20 g of citric acid in 100 mL of acetone over 45 minutes.

  • Maintain the mixture for 30 minutes, then cool, filter the precipitate, and dry to obtain sildenafil citrate.

Mechanism of Action: Sildenafil

Sildenafil enhances the effect of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[2] Increased cGMP levels lead to smooth muscle relaxation and increased blood flow.

Sildenafil_MoA Sildenafil Mechanism of Action NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP GC PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Leads to 5GMP 5'-GMP PDE5->5GMP Degrades to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Simplified pathway of PDE5 inhibition by Sildenafil.

Characterization of Synthesized Pyrazoles

The synthesized pyrazole derivatives should be thoroughly characterized to confirm their structure and purity. The following table provides representative analytical data for the compounds discussed in this guide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance1H NMR (DMSO-d6) δ (ppm)13C NMR (DMSO-d6) δ (ppm)
3,5-Dimethylpyrazole C₅H₈N₂96.13White crystalline solid[4]5.81 (s, 1H, CH), 2.09 (s, 6H, 2xCH₃)140.46, 105.26, 11.09, 13.68
Celecoxib C₁₇H₁₄F₃N₃O₂S381.37White to off-white powder7.89 (d, 2H), 7.55 (d, 2H), 7.52 (s, 2H, NH₂), 7.22 (m, 4H), 7.17 (s, 1H), 2.32 (s, 3H, CH₃)145.2, 144.0, 142.2, 141.1, 139.1, 129.4, 128.7, 126.8, 125.9, 125.3, 121.5 (q, CF₃), 106.1, 20.7
Sildenafil (base)C₂₂H₃₀N₆O₄S474.58Off-white crystalline powder7.07-7.42 (m, 3H, Ar-H), 4.15 (s, 3H, N-CH₃), 3.72 (s, 3H, N-CH₃ piperazine), 2.84 (t, 2H, CH₂), 1.54 (sext, 2H, CH₂), 0.95 (t, 3H, CH₃), piperazine protons also present164.9, 158.5, 148.9, 144.8, 138.9, 128.7, 124.2, 118.9, 111.2, 66.2, 54.5, 45.4, 38.2, 26.2, 22.1, 13.5

Conclusion

The synthesis of pyrazole-based active ingredients is a cornerstone of modern medicinal chemistry. The Knorr pyrazole synthesis and its variations provide a reliable and versatile platform for the construction of these important heterocyclic compounds. This guide has provided detailed, practical protocols for the synthesis of a fundamental pyrazole and two commercially significant drugs, Celecoxib and Sildenafil. By understanding the underlying principles of these synthetic routes and the mechanisms of action of the resulting compounds, researchers are better equipped to design and develop the next generation of pyrazole-based therapeutics.

References

Applications of Pyrazole Derivatives in Agrochemicals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in the development of modern agrochemicals.[1] Their versatile chemical structure allows for extensive modifications, leading to a wide range of derivatives with potent biological activities against fungi, weeds, and insects.[1][2][3] This technical guide provides an in-depth overview of the applications of pyrazole derivatives in agriculture, complete with detailed protocols and workflow diagrams to aid researchers in the synthesis and evaluation of these vital compounds.

The pyrazole scaffold is considered a "privileged structure" in agrochemical discovery due to its recurring presence in successful commercial products.[1] This is attributed to its ability to interact with various biological targets in pests and weeds.[1]

Pyrazole Derivatives as Herbicides

Pyrazole-based herbicides are a significant class of agrochemicals, primarily known for their efficacy in controlling a broad spectrum of weeds.[4][5]

Mechanism of Action: HPPD Inhibition

A major class of pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6][7] HPPD is a key enzyme in the biochemical pathway responsible for plastoquinone biosynthesis.[7] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme critical for carotenoid synthesis. The inhibition of HPPD disrupts this pathway, leading to a depletion of carotenoids.[7] Carotenoids are vital for protecting chlorophyll from photooxidation. Without them, sunlight leads to chlorophyll bleaching, resulting in the characteristic whitening of new growth in susceptible plants and eventual death.[4][7]

Herbicides like pyrazolate and pyrazoxyfen are metabolized in plants to the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is a potent inhibitor of HPPD.[6]

Other Herbicidal Modes of Action

Besides HPPD inhibition, some pyrazole derivatives act as inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][7] ALS is the first enzyme in the biosynthetic pathway of branched-chain amino acids (isoleucine, leucine, and valine), which are essential for protein synthesis and plant growth.[4] Since mammals lack this pathway, ALS inhibitors exhibit low toxicity to them.[4]

Pyrazole Derivatives as Insecticides

The pyrazole moiety is a fundamental structural feature in numerous commercially successful insecticides.[8][9] Phenylpyrazole insecticides, such as fipronil, are well-known for their broad-spectrum activity against a wide range of agricultural pests.[10]

Mechanism of Action: GABA Receptor Antagonism

Many pyrazole-based insecticides, including fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect nervous system. GABA is the primary inhibitory neurotransmitter in insects. By blocking the GABA-gated chloride channels, these insecticides prevent the influx of chloride ions into neurons. This leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.

Pyrazole Derivatives as Fungicides

Pyrazole derivatives have made significant contributions to the development of modern fungicides, with many commercial products containing this core structure.[2][3][11] A prominent class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs).[1][2]

Mechanism of Action: SDHI Fungicides

SDHI fungicides disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase).[1][12] This blockage of the electron transport chain prevents the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[1][12] The pyrazole-carboxamide functional group is a key pharmacophore for this class of fungicides.[1] Commercially successful SDHI fungicides include bixafen, fluxapyroxad, and sedaxane.[1][13] These fungicides provide broad-spectrum control against a variety of plant diseases in crops such as cereals, fruits, and vegetables.[1]

Other Fungicidal Modes of Action

While SDHI is a major target, research continues to explore other mechanisms. Some novel pyrazole derivatives have shown fungicidal activity that is not fully understood or may target different cellular processes.[11]

Data Presentation: Efficacy of Pyrazole Derivatives

The following table summarizes the fungicidal activity of selected pyrazole-carboxamide derivatives against various plant pathogens, demonstrating the potential for structural modifications to influence efficacy.

CompoundTarget FungusEC50 (μg/mL)Reference
Compound 38G. zeae14.7[11]
Cytospora mandshurica21.1[11]
Fusarium oxysporum32.7[11]
Compound 39G. zeae13.1[11]
Compound 13R. solani0.04[11]
Compound 14R. solani0.20[11]
Compound 15Valsa mali0.32[14]
Compound 24Botrytis cinerea0.40[14]
Sclerotinia sclerotiorum3.54[14]
Compound 26Botrytis cinerea2.432[13]
Rhizoctonia solani2.182[13]
Valsa mali1.787[13]
Thanatephorus cucumeris1.638[13]
Fusarium oxysporum6.986[13]
Fusarium graminearum6.043[13]

Experimental Protocols

Protocol 1: Synthesis of a 1,3,5-Substituted Pyrazole Derivative

This protocol describes a general method for the synthesis of 1,3,5-substituted pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic and straightforward approach.[15][16]

Materials:

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

  • Phenylhydrazine (hydrazine derivative)

  • Ethanol (solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,3,5-substituted pyrazole derivative.

  • Dry the purified product and determine its melting point and characterize by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).[17][18]

G cluster_synthesis Synthesis Workflow reagents 1. Mix Reactants: Ethyl Acetoacetate Phenylhydrazine Ethanol (Solvent) Acetic Acid (Catalyst) reflux 2. Reflux (2-4 hours) reagents->reflux cool 3. Cool to Room Temperature reflux->cool precipitate 4. Precipitate in Ice Water cool->precipitate filter 5. Vacuum Filtration precipitate->filter wash 6. Wash with Cold Water filter->wash recrystallize 7. Recrystallize wash->recrystallize dry_characterize 8. Dry and Characterize recrystallize->dry_characterize

Synthetic workflow for a 1,3,5-substituted pyrazole.
Protocol 2: Whole-Plant Bioassay for Herbicide Efficacy

This protocol outlines a whole-plant bioassay to evaluate the herbicidal activity of a pyrazole derivative.[19][20] This method provides a reliable assessment of a compound's efficacy under controlled conditions.[20]

Materials:

  • Test pyrazole derivative

  • Susceptible weed species (e.g., Echinochloa oryzicola - early watergrass)[6]

  • Herbicide-free soil[21]

  • Pots (3-4 inch)[21]

  • Greenhouse or growth chamber with controlled light, temperature, and humidity

  • Herbicide sprayer

  • Control (untreated) plants

  • Positive control (commercial herbicide with a similar mode of action)

Procedure:

  • Plant Preparation:

    • Fill pots with herbicide-free soil.[21]

    • Sow seeds of the susceptible weed species and allow them to germinate and grow to a specific stage (e.g., two-leaf stage).[6][20]

    • Thin seedlings to a uniform number per pot (e.g., 1-2 plants).[21]

  • Herbicide Application:

    • Prepare a stock solution of the test pyrazole derivative in a suitable solvent.

    • Prepare a series of dilutions to test a range of concentrations.

    • Spray the plants uniformly with the different concentrations of the test compound. Ensure even coverage.

    • Include an untreated control group (sprayed with solvent only) and a positive control group.

  • Incubation and Observation:

    • Place the treated and control pots in a greenhouse or growth chamber under optimal growing conditions.[21]

    • Observe the plants regularly for signs of herbicidal activity, such as bleaching, stunting, chlorosis, or necrosis, over a period of about three weeks.[19][21]

  • Data Collection and Analysis:

    • At the end of the observation period, visually assess the percentage of injury or growth inhibition for each treatment compared to the untreated control.

    • For a more quantitative assessment, measure plant height, shoot fresh weight, or shoot dry weight.

    • Calculate the GR50 (the concentration that causes 50% growth reduction) or LD50 (the lethal dose for 50% of the plants) to determine the herbicidal potency of the test compound.

G cluster_bioassay Herbicide Bioassay Workflow plant_prep 1. Plant Preparation: Sow seeds in pots Grow to specific stage treatment 2. Herbicide Application: Prepare dilutions Spray plants plant_prep->treatment incubation 3. Incubation: Place in controlled environment treatment->incubation observation 4. Observation: Monitor for symptoms (3 weeks) incubation->observation data_analysis 5. Data Collection & Analysis: Assess injury Measure growth parameters Calculate GR50/LD50 observation->data_analysis

Workflow for a whole-plant herbicide bioassay.

Conclusion

Pyrazole derivatives continue to be a highly fruitful area of research in the development of novel agrochemicals. Their chemical tractability and the ability to target a diverse range of biological processes in weeds, insects, and fungi ensure their continued importance in crop protection. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize and evaluate new pyrazole-based compounds, contributing to the advancement of sustainable agriculture.

References

Application Notes and Protocols: Synthesis of Bioactive Scaffolds via Pyrazole Aldehyde Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its prevalence is a testament to its metabolic stability and versatile substitution patterns, which allow for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[2][3] Pyrazole-containing molecules have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6] Consequently, efficient and robust synthetic methodologies for the elaboration of pyrazole scaffolds are of paramount importance to the drug discovery and development pipeline.[2][6]

This application note provides a detailed guide to the experimental procedures for pyrazole aldehyde condensation, a powerful and versatile method for carbon-carbon bond formation. We will delve into the two most prevalent variants of this reaction: the Claisen-Schmidt condensation for the synthesis of pyrazole-based chalcones and the Knoevenagel condensation for the synthesis of pyrazole-vinyl derivatives. This guide is designed to provide researchers with not only step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful and reproducible synthesis.

Mechanistic Underpinnings of Pyrazole Aldehyde Condensation

The condensation of pyrazole aldehydes with nucleophilic partners is fundamentally an addition-elimination reaction. The choice of nucleophile dictates the specific named reaction and the resulting product class.

The Claisen-Schmidt Condensation: Synthesis of Pyrazole Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, a pyrazole aldehyde) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[7] This reaction is a cornerstone for synthesizing chalcones, which are themselves important intermediates and possess a wide range of biological activities.[7][8]

The mechanism proceeds through the following key steps:

  • Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate ion.[7][9]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole aldehyde. This forms an alkoxide intermediate.

  • Protonation: The alkoxide is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol adduct).

  • Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone (chalcone).[7]

Claisen_Schmidt_Mechanism Pyrazole_Aldehyde Pyrazole Aldehyde (Electrophile) Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Pyrazole_Aldehyde->Aldol_Adduct Ketone Ketone (e.g., Acetophenone) Enolate Enolate Ion (Nucleophile) Ketone->Enolate Base Base (e.g., NaOH) Base->Ketone α-Proton Abstraction Enolate->Pyrazole_Aldehyde Nucleophilic Attack Chalcone Pyrazole Chalcone (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone Dehydration (-H₂O) Water H₂O

Caption: Mechanism of the Claisen-Schmidt Condensation.

The Knoevenagel Condensation: Reaction with Active Methylene Compounds

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, which is a compound possessing two electron-withdrawing groups attached to a CH₂ group (e.g., malononitrile, cyanoacetic acid).[10][11] This reaction is typically catalyzed by a weak base.

The mechanism is as follows:

  • Carbanion Formation: The base abstracts a proton from the active methylene compound, forming a highly stabilized carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the pyrazole aldehyde.

  • Protonation and Dehydration: The resulting intermediate is protonated and subsequently undergoes dehydration to yield the final condensed product.

Knoevenagel_Condensation_Workflow start Start reagents Pyrazole Aldehyde + Active Methylene Compound (e.g., Malononitrile) start->reagents dissolve Dissolve in Solvent (e.g., Aqueous Media) reagents->dissolve add_catalyst Add Catalyst (e.g., Ammonium Carbonate) dissolve->add_catalyst react Stir/Sonicate at Ambient Temperature add_catalyst->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Work-up: Pour into Water, Filter Precipitate monitor->workup Reaction Complete purify Purify by Recrystallization workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental Workflow for Knoevenagel Condensation.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Chalcones via Claisen-Schmidt Condensation

This protocol outlines a general, robust procedure for the synthesis of pyrazole chalcones, adapted from established methods.[1][12]

Materials:

  • Substituted 1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • Ethanol or Polyethylene glycol 400 (PEG-400) (10 mL)[1]

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 20%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 1H-pyrazole-4-carbaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).[12] For a greener approach, PEG-400 can be used as an alternative medium.[1]

  • Base Addition: While stirring the solution at room temperature, slowly add the aqueous base (e.g., 1 mL of 20% NaOH) dropwise.[1] A color change is often observed upon addition of the base.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-10 hours.[1][13] The optimal reaction time may vary depending on the specific substrates used.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring.[1][13] A solid product should precipitate out.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual base and solvent.[14]

  • Drying and Purification: Dry the crude product in a desiccator or oven at a low temperature. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the purified product.[12][14]

Characterization: The structure of the synthesized pyrazole chalcone should be confirmed by spectroscopic methods.[1]

  • ¹H NMR: Expect to see two doublets for the vinylic protons (>CH=CH<) in the range of δ 6.8-7.9 ppm. Aromatic protons will resonate between δ 6.8-8.0 ppm, and the pyrazole ring proton will appear as a singlet around δ 8.2-8.4 ppm.[1]

  • ¹³C NMR: The carbonyl carbon of the chalcone typically appears around δ 180-190 ppm.

  • IR Spectroscopy: Look for a characteristic stretching frequency for the C=O group around 1688 cm⁻¹.[12]

  • Mass Spectrometry: Confirm the molecular weight of the product.

ParameterTypical Value/RangeSource
Reactant Ratio 1:1 (Pyrazole aldehyde:Ketone)[1]
Solvent Ethanol, PEG-400[1][12]
Base Catalyst NaOH, KOH[1][12]
Temperature Room Temperature[1][13]
Reaction Time 2-10 hours[1][13]
¹H NMR (vinylic H) δ 6.8 - 7.9 ppm (two doublets)[1]
IR (C=O stretch) ~1688 cm⁻¹[12]
Protocol 2: Synthesis of Pyrazole-Vinyl Derivatives via Knoevenagel Condensation

This protocol details a green and efficient method for the Knoevenagel condensation of pyrazole aldehydes with malononitrile.[10]

Materials:

  • Substituted 1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium carbonate ((NH₄)₂CO₃) (20 mol%)

  • Water:Ethanol (1:1) solvent system (10 mL)

  • Round-bottom flask

  • Magnetic stirrer/stir bar or ultrasonic bath

  • TLC plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the pyrazole aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium carbonate (0.2 mmol) in 10 mL of the water-ethanol (1:1) solvent system.[10]

  • Reaction: Stir the mixture vigorously at ambient temperature. For an expedited reaction, sonication in an ultrasonic bath can be employed.[10]

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a short period (e.g., 30-60 minutes).

  • Work-up and Isolation: Upon completion, the solid product that precipitates from the reaction mixture can be isolated directly by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then a small amount of cold ethanol. Dry the product to obtain the purified pyrazole-vinyl derivative. In many cases, the purity of the filtered product is high, and further purification may not be necessary.

Characterization:

  • ¹H NMR: A characteristic singlet for the vinylic proton will be observed at a downfield chemical shift, typically around δ 9.10 ppm.[10]

  • IR Spectroscopy: A strong absorbance corresponding to the nitrile (C≡N) stretch will be present around 2235 cm⁻¹.[12]

  • Mass Spectrometry: To confirm the molecular mass of the final product.

ParameterValue/ConditionSource
Reactant Ratio 1:1 (Aldehyde:Malononitrile)[10]
Catalyst Ammonium Carbonate (20 mol%)[10]
Solvent Water:Ethanol (1:1)[10]
Temperature Ambient[10]
Method Stirring or Sonication[10]
¹H NMR (vinylic H) ~ δ 9.10 ppm (singlet)[10]
IR (C≡N stretch) ~2235 cm⁻¹[12]

Conclusion and Outlook

The condensation reactions of pyrazole aldehydes represent a highly effective and versatile strategy for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery. The Claisen-Schmidt and Knoevenagel condensations, in particular, offer straightforward and high-yielding routes to pyrazole-based chalcones and vinyl derivatives, respectively. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel pyrazole-containing molecules. By understanding the underlying mechanisms and optimizing reaction conditions, these methods can be readily adapted to generate chemical libraries for biological screening, ultimately contributing to the development of new therapeutic agents.

References

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

This compound is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a reactive aldehyde group, a nucleophilic substitution-ready chlorine atom, and a stable pyrazole core makes it an invaluable synthon for constructing a diverse range of molecular architectures. The development of a robust, safe, and scalable synthesis for this intermediate is paramount for ensuring a reliable supply chain for the production of advanced therapeutic agents and crop protection solutions.

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the well-established Vilsmeier-Haack reaction. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a dynamic framework that emphasizes mechanistic understanding, process safety, and practical, field-proven protocols for researchers and process chemists.

Section 1: Synthetic Strategy and Mechanistic Rationale

The Vilsmeier-Haack reaction is the cornerstone of this synthesis, offering an efficient and direct method for the formylation of electron-rich heterocyclic systems like pyrazoles.[2][3][4] The reaction's prevalence in industrial settings is due to its use of readily available and cost-effective reagents.

The Vilsmeier-Haack Mechanism

The process involves two primary stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. This is the active formylating agent.[3][5]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the substrate, 1-methyl-4-chloro-1H-pyrazole, attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

The choice of 1-methyl-4-chloro-1H-pyrazole as the starting material is strategic. The pre-existing chloro group at the C4 position directs the electrophilic formylation to one of the adjacent, electronically activated carbon atoms of the pyrazole ring, primarily the C3 or C5 position. For the synthesis of the target molecule, regioselective formylation at the C3 position is required.

Vilsmeier_Mechanism cluster_1 Step 1: Vilsmeier Reagent Formation cluster_2 Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyrazole 1-methyl-4-chloro -1H-pyrazole Pyrazole->Intermediate Attack Product 4-chloro-1-methyl-1H- pyrazole-3-carbaldehyde Intermediate->Product H2O H₂O Workup H2O->Intermediate Hydrolysis

Caption: The Vilsmeier-Haack reaction pathway.

Section 2: Process Development and Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a pilot or production scale introduces significant challenges, primarily related to reaction kinetics, heat transfer, and safety.

Thermal Hazard Analysis

The formation of the Vilsmeier reagent is a highly exothermic process. On a large scale, the rate of heat generation can easily exceed the heat removal capacity of the reactor, leading to a dangerous temperature increase and potential runaway reaction.[6][7] The Vilsmeier reagent itself is thermally unstable and can decompose, generating pressure.[6][8]

Key Mitigation Strategy: A "reverse addition" or "in-situ" protocol is strongly recommended for scale-up. In this approach, POCl₃ is added slowly and controllably to the solution of the pyrazole substrate in DMF.[6] This ensures that the Vilsmeier reagent is consumed as it is formed, preventing its accumulation and minimizing thermal risk.

Reagent Stoichiometry and Solvent

While DMF serves as both a reagent and a solvent, excess DMF is typically used to ensure fluidity of the reaction mixture. The molar ratio of POCl₃ to the pyrazole substrate is a critical parameter that must be optimized to drive the reaction to completion while minimizing side-product formation. An excess of the Vilsmeier reagent is common in laboratory procedures but should be carefully evaluated for scale-up to reduce cost and waste.[9]

Workup and Purification
  • Quenching: The reaction is quenched by carefully adding the reaction mixture to a mixture of ice and water. This process hydrolyzes the reaction intermediate and must be performed with vigorous stirring and cooling to manage the exotherm.

  • Neutralization: The acidic mixture is then neutralized, typically with an aqueous base like sodium bicarbonate or sodium hydroxide, to precipitate the crude product.[10][11]

  • Isolation and Purification: At scale, filtration is the preferred method for isolating the crude solid. Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol, isopropanol/water) to achieve the desired purity specifications.[12] For very high purity requirements, a final polishing step via column chromatography might be necessary, though this is less ideal for large-scale production.

Section 3: Detailed Experimental Protocol (Laboratory Scale: 50g)

This protocol must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[8][13]

Reagents:

  • 1-methyl-4-chloro-1H-pyrazole (Substrate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Deionized Water & Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagent Charge: Charge the flask with 1-methyl-4-chloro-1H-pyrazole (e.g., 0.38 mol) and anhydrous DMF (300 mL).

  • Cooling: Begin stirring and cool the solution to 0-5 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (e.g., 0.57 mol, 1.5 eq) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 70-80 °C.[14] Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Quenching: In a separate, larger vessel, prepare a mixture of crushed ice (800 g) and water (400 mL). With vigorous stirring, slowly and carefully pour the warm reaction mixture into the ice-water.

  • Neutralization & Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the quenched mixture until the pH reaches 7-8. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

Section 4: Scale-Up Protocol and Process Flow

This section outlines the adaptation of the laboratory procedure for a pilot plant setting (e.g., 5 kg scale) using a 100 L glass-lined reactor.

Key Scale-Up Modifications:

  • Reverse Addition: The reactor is charged with the pyrazole substrate and DMF. POCl₃ is added subsurface via a dosing pump over 3-4 hours, with strict temperature control.

  • Thermal Control: The reactor's cooling jacket is used to maintain the temperature between 0-10 °C during the POCl₃ addition.

  • Quenching: The completed reaction mixture is transferred via a pressure-equalized line into a second, larger reactor containing a pre-chilled ice/water mixture.

  • Isolation: The precipitated product is isolated using a centrifuge or a filter press, followed by washing with deionized water.

Scale_Up_Workflow cluster_reactor1 Reactor 1 (100 L) cluster_reactor2 Reactor 2 (Quench, 250 L) cluster_downstream Downstream Processing R1_Charge 1. Charge Substrate & DMF R1_Cool 2. Cool to 0-5 °C R1_Charge->R1_Cool R1_Add 3. Slow Addition of POCl₃ (Subsurface) R1_Cool->R1_Add R1_React 4. Heat to 70-80 °C & Hold R1_Add->R1_React R2_Quench 6. Transfer Reaction Mixture to Quench R1_React->R2_Quench Transfer R2_Charge 5. Prepare Ice/Water R2_Charge->R2_Quench R2_Neutralize 7. Neutralize with NaHCO₃ Solution R2_Quench->R2_Neutralize Isolate 8. Isolate Solid (Centrifuge/Filter Press) R2_Neutralize->Isolate Slurry Transfer Wash 9. Wash with DI Water Isolate->Wash Dry 10. Vacuum Dry Wash->Dry Purify 11. Recrystallize Dry->Purify Final 12. Final Product Purify->Final

Caption: Process flow diagram for scaled-up synthesis.

Section 5: Analytical Quality Control

Rigorous analytical monitoring is essential for a controlled and reproducible process.

ParameterMethodPurpose
Starting Material ID & Purity NMR, HPLCConfirms identity and purity of raw materials.
Reaction Progress TLC, GC, or HPLCMonitors the consumption of starting material.[15]
Product Purity (Crude) HPLCDetermines initial purity post-isolation.
Final Product Qualification HPLC, ¹H NMR, ¹³C NMR, Mass SpecConfirms structure and measures final purity (>98% is a typical target).[1][10]
Residual Solvents GC-HSQuantifies remaining solvents like DMF and ethanol.

Section 6: Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient POCl₃- Reaction time too short- Temperature too low- Increase molar equivalent of POCl₃ slightly.- Extend reaction time at 70-80 °C.- Ensure internal temperature reaches the target.
Low Yield - Inefficient precipitation during workup- Loss during recrystallization- Side reactions due to temperature spikes- Ensure pH is fully neutralized (7-8).- Optimize recrystallization solvent volume and cooling profile.- Improve temperature control during POCl₃ addition.
Product is Oily/Gummy - Impurities present- Incomplete hydrolysis or neutralization- Wash crude product thoroughly with water.- Ensure complete neutralization before filtration.- Consider a different recrystallization solvent.
Dark Product Color - Reaction temperature too high- Extended reaction time causing degradation- Maintain reaction temperature below 80 °C.- Stop the reaction as soon as starting material is consumed.

Section 7: Safety and Hazard Analysis

The Vilsmeier-Haack reaction involves several hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. Must be handled in a closed system under an inert atmosphere.

  • N,N-Dimethylformamide (DMF): A reproductive toxin and liver toxicant.[16] Avoid inhalation and skin contact.

  • Reaction Exotherm: As detailed, the reaction is highly exothermic. A robust process safety management plan, including reaction calorimetry studies, is essential before attempting a large-scale run.[7]

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. We will delve into common challenges, explain the underlying chemical principles, and provide actionable solutions to improve your yield and purity.

The synthesis of functionalized pyrazoles is a cornerstone of medicinal chemistry, with the pyrazole core being a privileged structure in many modern drugs.[1] The target molecule, this compound, is a valuable building block for more complex heterocyclic systems.[2][3] However, its synthesis, often involving electrophilic substitution on the pyrazole ring, can be fraught with challenges such as low yields, side-product formation, and difficult purifications.

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the reaction mechanisms and critical parameters, empowering you to make informed decisions in your own laboratory work.

Core Synthetic Pathway: The Vilsmeier-Haack Reaction

A prevalent and powerful method for the formylation and often concurrent chlorination of activated heterocyclic systems is the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate. For pyrazole systems, particularly pyrazolones, this reaction can be a one-pot method to achieve both chlorination and formylation.[6][7]

G cluster_0 Reagent Preparation cluster_1 Core Reaction DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent Reacts with POCl3 POCl₃ POCl3->VilsmeierReagent StartingMaterial 1-Methyl-1H-pyrazole (or derivative) Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate StartingMaterial->Intermediate Electrophilic Attack Product 4-chloro-1-methyl-1H- pyrazole-3-carbaldehyde Intermediate->Product Hydrolysis & Work-up

Caption: General workflow for the Vilsmeier-Haack synthesis pathway.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is critically low (<30%). What are the most common reasons and how can I improve it?

Low yield is the most frequent complaint and typically points to suboptimal reaction conditions during the Vilsmeier-Haack step. The reaction is highly sensitive to stoichiometry, temperature, and reaction time.

Expertise & Experience: The formation of the Vilsmeier reagent (the chloroiminium ion) from DMF and POCl₃ is an exothermic process. If not controlled, the reagent can decompose, leading to lower concentrations of the active electrophile and the formation of byproducts. Furthermore, the electrophilicity of the pyrazole ring dictates the required reaction temperature and time.

Causality & Solution:

  • Improper Reagent Stoichiometry: An incorrect ratio of POCl₃ to DMF can lead to an incomplete formation of the Vilsmeier reagent. Conversely, a large excess of POCl₃ can promote unwanted side reactions. The ideal ratio is often substrate-dependent.[1]

  • Poor Temperature Control: Adding POCl₃ to DMF at room temperature can cause overheating, reagent decomposition, and polymerization of the starting material, resulting in tar formation. The reaction should be performed by adding POCl₃ dropwise to chilled DMF (0-10 °C).[4][8]

  • Insufficient Reaction Time or Temperature: While initial reagent formation must be cold, the formylation of the pyrazole ring often requires heating. If the reaction mixture is not heated sufficiently (e.g., 70-120 °C, depending on the substrate), the conversion will be incomplete.[1]

Actionable Protocol Adjustment:

ParameterSuboptimal ConditionOptimized ConditionRationale
Reagent Ratio (DMF:POCl₃) 1:1 or large excess of POCl₃~3:1 to 6:1 (DMF excess)Excess DMF acts as a solvent and ensures complete generation of the active Vilsmeier reagent while solvating intermediates.[1]
Temperature Addition at RT; no heatingAdd POCl₃ at 0-10°C; heat reaction to 70-120°CControls exotherm during reagent formation; provides activation energy for the electrophilic substitution.[1][4]
Reaction Time < 1 hour2 - 6 hours (monitor by TLC)Ensures the reaction proceeds to completion. Incomplete reactions are a major cause of low yield.[9]
Q2: The reaction mixture turns into a dark, intractable tar upon heating. What is happening and how can I prevent it?

This is a classic sign of polymerization and/or decomposition. Pyrazoles, especially when activated, can be sensitive to strongly acidic and high-temperature conditions.

Expertise & Experience: The Vilsmeier-Haack conditions are strongly acidic due to the generation of HCl as a byproduct. This environment, combined with high temperatures, can protonate the pyrazole ring, making it less reactive towards formylation and more susceptible to decomposition pathways.

Causality & Solution:

  • Cause: The primary cause is often "hot-spotting" due to rapid addition of reagents or inadequate stirring, leading to localized overheating and acid-catalyzed decomposition.

  • Prevention:

    • Slow, Controlled Addition: Add the pyrazole starting material slowly to the pre-formed Vilsmeier reagent at a controlled temperature.

    • Vigorous Stirring: Ensure the reaction mixture is homogenous to dissipate heat effectively.

    • Solvent Choice: While often run neat in excess DMF, in some cases, using a high-boiling inert solvent like 1,2-dichloroethane can help moderate the reaction temperature and prevent charring.

Q3: My product seems to be lost during the aqueous work-up. What is the correct procedure for quenching and extraction?

The work-up step is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and for separating the product from inorganic salts and DMF. Significant product loss can occur here if not performed correctly.

Expertise & Experience: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically achieved by quenching the reaction mixture in a large volume of ice-cold water or an ice/base mixture. Pouring water into the reaction mixture is highly discouraged as the exothermic quench can be violent and degrade the product.

Actionable Protocol:

  • Prepare a Quench Beaker: Fill a large beaker with crushed ice and water, often with sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to begin neutralization.

  • Slow Quench: Slowly and carefully pour the cooled reaction mixture onto the vigorously stirred ice slurry. This controls the exotherm of the quench.

  • Neutralization: After the addition is complete, continue to stir and slowly add a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is neutral to slightly basic (pH 7-8). This is crucial as the product may be unstable under strongly acidic or basic conditions.

  • Extraction: Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). DMF is water-soluble, so a thorough extraction is necessary.

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) before concentrating.

G start End of Reaction (Cool to RT) quench Pour Reaction Mixture onto Ice/Water Slurry start->quench Step 1: Quench neutralize Neutralize with NaHCO₃ to pH 7-8 quench->neutralize Step 2: Neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract Step 3: Extract wash Wash Organic Layer (Water, then Brine) extract->wash Step 4: Wash dry Dry over Na₂SO₄, Filter, Concentrate wash->dry Step 5: Isolate end Crude Product dry->end

Caption: Recommended work-up and isolation workflow.

Q4: I obtained a product, but NMR analysis shows it's a mixture. What are the likely impurities?

Side-product formation is common in electrophilic aromatic substitutions. Identifying these impurities is key to optimizing the reaction to favor the desired product.

Expertise & Experience: The regioselectivity of the Vilsmeier-Haack reaction on pyrazoles can be complex. While substitution often occurs at the 4-position, other isomers can form depending on the substituents already on the ring.[10] Additionally, under harsh conditions, the Vilsmeier reagent can act as a chlorinating agent on positions other than the one intended.[7][11]

Potential Impurities & Solutions:

  • Unreacted Starting Material:

    • Cause: Insufficient heating, too short a reaction time, or deactivated starting material.

    • Solution: Increase reaction temperature or time and monitor by TLC. Ensure the starting material is pure.

  • Regioisomers (e.g., 5-carbaldehyde):

    • Cause: The electronic and steric nature of the substituents on the pyrazole ring governs the position of electrophilic attack.

    • Solution: This is fundamentally controlled by the choice of starting material. Careful structural confirmation (using 2D NMR like NOESY or HMBC) is essential.

  • Di-formylated or Over-chlorinated Products:

    • Cause: Excessively harsh conditions (high temperature, long reaction time, large excess of Vilsmeier reagent).

    • Solution: Use more moderate conditions and carefully control the stoichiometry of the reagents.

  • Purification Strategy:

    • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization is an effective method. Try solvents like ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[7]

    • Column Chromatography: For complex mixtures or oily products, silica gel chromatography is the method of choice. A gradient elution from low polarity (e.g., 100% hexanes) to higher polarity (e.g., 20-30% ethyl acetate in hexanes) will typically separate the components effectively.

References

Pyrazole Synthesis Technical Support Center: A Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. Pyrazoles are a cornerstone scaffold in medicinal chemistry and materials science, yet their synthesis can present significant challenges, from low yields to complex purification issues.[1][2][3] This guide is structured to directly address the practical problems encountered in the lab. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve issues effectively.

Section 1: Pre-Reaction Checks & Starting Material Integrity

A successful synthesis begins long before the reagents are mixed. The quality and handling of your starting materials are paramount.

FAQ: "How can I be sure my hydrazine reagent is suitable for the reaction?"

Answer: Hydrazine and its derivatives are powerful nucleophiles but can be prone to degradation.[4] Their quality is a frequent culprit in failed or low-yield reactions.

  • Purity and Stability: Hydrazine hydrate, the most common form, can decompose over time or upon exposure to heat, UV light, and certain metals, forming ammonia and nitrogen gas.[4] This decomposition not only reduces the effective concentration of your nucleophile but can also introduce impurities.

    • Expert Insight: Always use a freshly opened bottle of hydrazine hydrate or one that has been stored properly under an inert atmosphere. If you suspect decomposition (e.g., pressure buildup in the bottle), it is safer to use a new supply. For highly sensitive reactions, consider titrating the hydrazine solution to determine its exact concentration.

  • Hydrazine Salts: If you are using a hydrazine hydrochloride salt, remember that it is not nucleophilic. You must add a base (e.g., pyridine, triethylamine) to generate the free hydrazine in situ before it can react with the carbonyl compound.[5] The pH is critical; if the solution is too acidic, the hydrazine will remain protonated and non-nucleophilic.[5]

FAQ: "What are the key considerations for my 1,3-dicarbonyl substrate?"

Answer: The structure and purity of the 1,3-dicarbonyl compound directly influence reactivity and the potential for side reactions.

  • Tautomerism: 1,3-dicarbonyls exist as a mixture of keto and enol tautomers. The enol form is often more reactive in the initial condensation step. The keto-enol equilibrium is influenced by the solvent and substituents on the dicarbonyl.

  • Purity: Impurities in the dicarbonyl substrate can lead to unwanted side products that complicate purification. If the purity is questionable, consider purification by distillation or recrystallization before use.

  • Steric and Electronic Effects: Bulky substituents near the carbonyl groups can hinder the approach of the hydrazine nucleophile, slowing the reaction rate.[6] Electron-withdrawing groups, on the other hand, can increase the electrophilicity of the carbonyl carbons, making them more susceptible to attack.[6]

Section 2: Troubleshooting Reaction Execution

This section addresses the most common problems observed during the reaction itself.

FAQ: "I'm getting no or very low yield. What should I investigate first?"

Answer: A low or non-existent yield is a frustrating but common issue. A systematic approach is the key to identifying the cause. The following flowchart outlines a logical troubleshooting workflow.

G start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Hydrazine? - Pure Dicarbonyl? - Anhydrous Solvent? start->check_reagents check_conditions 2. Assess Reaction Conditions - Correct Temperature? - Appropriate Solvent? - Optimal pH? check_reagents->check_conditions Reagents OK check_monitoring 3. Review Reaction Monitoring - TLC shows consumption of starting material? - Premature work-up? check_conditions->check_monitoring Conditions OK check_workup 4. Examine Work-up & Isolation - Product lost during extraction? - Incomplete precipitation? check_monitoring->check_workup Monitoring OK

Caption: General workflow for troubleshooting low-yield pyrazole synthesis.

Detailed Breakdown:

  • Reagent Quality: As discussed in Section 1, reagent integrity is the first place to look. Using old hydrazine or impure dicarbonyl is a frequent cause of failure.[5]

  • Reaction Conditions:

    • Temperature: The classic Knorr pyrazole synthesis is often exothermic.[7] Running the reaction at too high a temperature can lead to the formation of side products and decomposition.[5] It is often wise to begin the addition of reagents at a lower temperature (e.g., in an ice bath) and then allow the reaction to proceed at room temperature or with gentle heating.[5][8]

    • Solvent: The choice of solvent can dramatically affect the reaction outcome.[6] While ethanol is a traditional choice, aprotic dipolar solvents like DMF or DMAc have been shown to improve yields and regioselectivity in some cases.[9] Fluorinated alcohols like TFE or HFIP can also significantly enhance regioselectivity.[10]

    • Catalyst/pH: Most Knorr syntheses benefit from a catalytic amount of acid (e.g., a few drops of acetic acid) to facilitate the initial hydrazone formation.[11][12][13] However, the overall pH must be carefully controlled.[5]

  • Reaction Monitoring: Always monitor the reaction's progress using Thin Layer Chromatography (TLC).[3][5][8] This allows you to confirm that the starting materials are being consumed and to determine the optimal reaction time. Stopping the reaction too early or letting it run for too long can both result in lower yields.[5]

FAQ: "My reaction is forming a mixture of products. How can I improve regioselectivity?"

Answer: The formation of regioisomeric mixtures is one of the most significant challenges in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls.[6][9][14] The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products.[6]

G cluster_reactants Reactants cluster_paths Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R2) pathA Attack at Carbonyl 1 dicarbonyl->pathA pathB Attack at Carbonyl 2 dicarbonyl->pathB hydrazine Substituted Hydrazine (R3-NHNH2) hydrazine->pathA hydrazine->pathB isomerA Regioisomer A pathA->isomerA isomerB Regioisomer B pathB->isomerB

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Strategies to Control Regioselectivity:

  • Solvent Choice: This is a powerful tool. As mentioned, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase the preference for one isomer by selectively forming hemiketals at one carbonyl group, effectively blocking it and directing the hydrazine to the other.[10] Aprotic dipolar solvents (DMAc, NMP) can also provide better selectivity than traditional protic solvents like ethanol.[9]

  • pH Control: The regioselectivity is highly dependent on the reaction's pH.[6] Under acidic conditions, the more basic nitrogen of the substituted hydrazine (N-2) typically attacks first. Under neutral or basic conditions, the steric environment and the electrophilicity of the carbonyls play a more dominant role. Experimenting with acidic vs. neutral conditions is a critical step.

  • Protecting Groups & Pre-activation: More advanced strategies involve using substrates where one carbonyl is masked or using modern synthetic methods like [3+2] cycloadditions which can offer excellent regiocontrol.[15][16][17]

FactorInfluence on RegioselectivityRecommended ActionSource
Solvent Can stabilize intermediates differently, favoring one pathway. Fluorinated alcohols can selectively block one carbonyl.Test ethanol, DMF, and 2,2,2-trifluoroethanol (TFE) to find optimal conditions.[9][10]
pH / Catalyst Alters the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl.Compare results from neutral conditions vs. those with catalytic acetic acid.[6]
Temperature Can influence the kinetic vs. thermodynamic product ratio.Run reactions at room temperature and at reflux to observe any changes in the isomer ratio.[5]
Substituents Steric hindrance and electronic effects on both reactants direct the initial nucleophilic attack.This is inherent to the chosen substrates, but understanding these effects helps predict the likely major isomer.[6]

Section 3: Post-Reaction Work-up and Purification

Successfully forming the product is only half the battle; isolation and purification present their own set of challenges.

FAQ: "I'm struggling to isolate and purify my pyrazole product. What are the best techniques?"

Answer: Pyrazoles can be tricky to purify due to their polarity and ability to act as hydrogen bond donors/acceptors. Standard column chromatography on silica gel can sometimes be problematic due to the basic nature of the pyrazole ring, which can cause streaking and poor separation.

  • Recrystallization: This is often the most effective method for purifying pyrazoles.[18]

    • Single Solvents: Ethanol, methanol, ethyl acetate, and petroleum ether are commonly used.[18][19]

    • Mixed-Solvent Systems: A highly effective technique involves dissolving the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol) and then adding a "bad" anti-solvent (e.g., water or hexane) dropwise until the solution becomes turbid. Slow cooling should then induce crystallization.[18][19]

    • Troubleshooting "Oiling Out": If your product separates as an oil instead of crystals, it means the solution is supersaturated above the compound's melting point. To fix this, add more of the "good" solvent to the hot mixture or try a different solvent system entirely.[18]

  • Acid-Base Extraction / Salt Formation: The basic nitrogen atom in the pyrazole ring provides a useful chemical handle for purification.[20][21]

    • You can dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The pyrazole will move into the aqueous layer as a salt, leaving non-basic impurities behind. You can then basify the aqueous layer and extract the pure pyrazole back into an organic solvent.

    • Alternatively, pyrazoles can be purified by converting them into acid addition salts (e.g., hydrochlorides), which can be crystallized and isolated.[22][23]

  • Modified Column Chromatography: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[20] This neutralizes the acidic sites on the silica and prevents the basic pyrazole from sticking, leading to much better separation.

Appendix A: Standard Protocol for a Model Pyrazole Synthesis

This protocol describes the synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and phenylhydrazine, a classic example of the Knorr reaction.[11]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Phenylhydrazine (3.3 mmol)

  • Glacial Acetic Acid (3 drops)

  • 1-Propanol (3 mL)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (3.3 mmol).[11]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[11]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[8]

  • Monitoring: After 1 hour, monitor the reaction's progress by TLC (mobile phase: 30% ethyl acetate / 70% hexane), using ethyl benzoylacetate as a starting material reference.[8]

  • Work-up: Once the TLC indicates the consumption of the starting ester, add water (10 mL) to the hot reaction mixture with stirring.[8]

  • Isolation: Allow the mixture to cool to room temperature to induce precipitation. If no solid forms, gently scratch the inside of the vial with a glass rod.[8]

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry. The crude product can be further purified by recrystallization from ethanol.[3][8]

References

Technical Support Center: Optimization of Pyrazole Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole formylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Pyrazole-4-carbaldehydes are pivotal building blocks in medicinal chemistry, but their synthesis can be fraught with challenges related to regioselectivity, yield, and purification.

This document provides in-depth, experience-based answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for formylating pyrazoles?

The Vilsmeier-Haack reaction is overwhelmingly the most utilized method for the formylation of pyrazoles.[1][2][3][4] It employs a pre-formed or in-situ generated Vilsmeier reagent (typically from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)), which acts as a mild electrophile.[5][6] This method is favored because it is well-suited for electron-rich heterocyclic systems like pyrazoles and generally offers good yields.[3][6] Alternative methods like the Duff reaction exist but are often used for specific substrates.[7][8]

Q2: Why is regioselectivity the primary challenge in pyrazole formylation?

Regioselectivity is a major hurdle because the pyrazole ring has multiple potentially reactive sites. The primary competition is between electrophilic attack at the C-4 position and, in N-unsubstituted pyrazoles, at one of the nitrogen atoms.[9] The C-4 position is electron-rich and thus the most nucleophilic carbon, making it the preferred site for electrophilic substitution.[3][9][10] However, reaction conditions can heavily influence the outcome. N-alkylation or N-arylation is crucial to prevent formylation at the nitrogen and direct the reaction to the C-4 position.[3][11]

Q3: How do substituents on the pyrazole ring affect the formylation reaction?

Substituents play a critical role in the reactivity of the pyrazole ring.

  • Electron-Donating Groups (EDGs): Alkyl or alkoxy groups on the pyrazole ring increase its electron density, activating it towards electrophilic attack by the Vilsmeier reagent. This generally leads to higher yields and faster reaction times.[12][13]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or haloaryl substituents deactivate the ring, making the formylation more difficult.[14][15] Reactions with pyrazoles bearing strong EWGs may require more forcing conditions (higher temperatures, longer reaction times, excess reagent) and may still result in low conversion.[14][15]

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low or No Conversion

Q: My reaction shows a significant amount of unreacted starting material, even after extended time. What are the likely causes?

A: This is a common issue, particularly with deactivated pyrazoles. Consider the following factors:

  • Vilsmeier Reagent Activity: The Vilsmeier reagent can degrade, especially with moisture. Ensure you are using anhydrous DMF and fresh, high-quality POCl₃.[16] The reagent should be prepared at low temperatures (0–5 °C) to prevent decomposition.[1]

  • Insufficient Activation: If your pyrazole possesses electron-withdrawing groups, it may be too deactivated for standard conditions.[14] The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[6]

  • Reaction Temperature: Many formylations require heating to proceed at a reasonable rate.[1][14] If you are running the reaction at room temperature, a gradual increase to 60-120°C may be necessary.[1][14] Monitor the reaction by TLC or LCMS to track the consumption of starting material.

  • Stoichiometry: For sluggish substrates, increasing the equivalents of the Vilsmeier reagent (from a typical 1.5 eq. to 3-4 eq.) can drive the reaction to completion.[1][16]

Problem Area 2: Poor Regioselectivity & Side Products

Q: I'm getting a complex mixture of products instead of the desired pyrazole-4-carbaldehyde. What's going wrong?

A: A messy reaction profile often points to issues with N-substitution or side reactions.

  • N-H Reactivity: If you are using an N-unsubstituted pyrazole, formylation can occur at the nitrogen atom. It is highly recommended to use an N-substituted pyrazole (e.g., N-methyl, N-phenyl) to block this position and direct formylation to C-4.[3][11]

  • Substrate Decomposition: Harsh conditions (very high temperatures or prolonged reaction times) can lead to the decomposition of the starting material or product, resulting in tar-like substances.[17]

  • Unexpected Reactivity of Substituents: Certain functional groups on your pyrazole can react with the Vilsmeier reagent. For instance, hydroxyl groups can be converted to chlorides.[18]

Q: My work-up is problematic. Adding water to quench the reaction results in a precipitate or emulsion that is difficult to handle. What is the best practice?

A: The work-up is a critical step. The Vilsmeier intermediate (an iminium salt) must be hydrolyzed to yield the final aldehyde.

  • Controlled Quenching: Always quench the reaction by slowly pouring the reaction mixture into a vigorously stirred mixture of ice and water. This dissipates the heat from the exothermic hydrolysis of excess POCl₃.

  • pH Adjustment: After the initial quench, the solution will be strongly acidic. Careful neutralization with a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution is required to precipitate the product.[19] Do this slowly and with cooling to avoid excessive foaming or heating.

  • Extraction: Once neutralized, the product can be extracted with an appropriate organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding a saturated brine solution can help break them.

Problem Area 3: Purification Challenges

Q: My crude product is an oil or a sticky solid that is difficult to purify by crystallization. What are my options?

A: Purification of pyrazole-4-carbaldehydes can be challenging.

  • Column Chromatography: This is the most reliable method for separating the desired product from starting material and byproducts. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.

  • Acid-Base Extraction: If your product is sufficiently basic, you can sometimes purify it by dissolving the crude material in an organic solvent, washing with dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, and then neutralizing the aqueous layer to re-precipitate the purified product.[20][21]

  • Recrystallization: If you can obtain a solid, experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Data Summary & Key Parameters

The success of pyrazole formylation is highly dependent on reaction conditions. The following table summarizes general trends observed for the Vilsmeier-Haack reaction.

ParameterConditionRationale & Expected Outcome
Substrate Electron-rich (e.g., alkyl-substituted)High Yield, Mild Conditions: The activated ring readily undergoes electrophilic substitution.[12]
Electron-poor (e.g., nitro-substituted)Low Yield, Harsh Conditions: Requires higher temperatures and excess reagent to overcome ring deactivation.[14]
Temperature 0°C to Room TempOften insufficient for less reactive pyrazoles. May lead to incomplete conversion.[16]
60°C to 120°COptimal for most substrates: Balances reaction rate with potential for decomposition. Required for deactivated systems.[1][14]
Solvent DMF (as reagent)Standard choice. Using it as the solvent ensures a high concentration of the Vilsmeier reagent.[17]
Co-solvents (DCM, DCE)Can be used to improve the solubility of the starting pyrazole.[16]
Reagent Eq. 1.5 - 2.0 equivalentsSufficient for most activated pyrazoles.
> 3.0 equivalentsOften necessary for deactivated or sterically hindered pyrazoles to drive the reaction to completion.[1]

Visualizing the Process

The Vilsmeier-Haack Mechanism

The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Vilsmeier_Mechanism cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Formylation DMF DMF intermediate Adduct DMF->intermediate + POCl₃ POCl3 POCl₃ POCl3->intermediate Vilsmeier Vilsmeier Reagent (Electrophile) intermediate->Vilsmeier - Cl₂PO₂⁻ Pyrazole N-Substituted Pyrazole Sigma Sigma Complex Pyrazole->Sigma + Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium - H⁺ Aldehyde Pyrazole-4-carbaldehyde Iminium->Aldehyde + H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

General Troubleshooting Workflow

When encountering issues, a systematic approach is key.

Troubleshooting_Workflow Start Reaction Problem (Low Yield / Mixture) Check_SM Analyze Starting Material: - N-Substituted? - EWG/EDG present? Start->Check_SM Check_Reagents Verify Reagent Quality: - Anhydrous DMF? - Fresh POCl₃? Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions: - Temperature? - Time? - Stoichiometry? Start->Check_Conditions Check_Workup Review Work-up & Purification: - Proper Quenching? - Correct pH? - Purification Method? Start->Check_Workup Sub_Solution If N-H: Protect Nitrogen. If EWG: Increase Temp/Reagent Eq. Check_SM->Sub_Solution Reagent_Solution Use fresh, anhydrous reagents. Prepare Vilsmeier at 0°C. Check_Reagents->Reagent_Solution Condition_Solution Increase temperature gradually. Extend reaction time. Increase reagent equivalents. Check_Conditions->Condition_Solution Workup_Solution Pour onto ice, neutralize slowly. Use column chromatography. Check_Workup->Workup_Solution Success Successful Optimization Sub_Solution->Success Reagent_Solution->Success Condition_Solution->Success Workup_Solution->Success

Caption: A decision tree for troubleshooting pyrazole formylation.

Key Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-3-methyl-1H-pyrazole

This protocol provides a representative example of the procedure. Caution: POCl₃ is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Preparation (Vilsmeier Reagent):

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0°C using an ice-water bath.

    • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes.[16] Ensure the internal temperature remains below 5°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. A viscous, sometimes solid, white Vilsmeier reagent will form.[18]

  • Formylation Reaction:

    • Dissolve the 1-phenyl-3-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C.[19]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10 volumes).

    • Once the quench is complete, slowly neutralize the acidic solution to pH 7-8 by adding a saturated aqueous solution of NaHCO₃ or 1M NaOH.

    • The product will often precipitate as a solid. If it remains an oil, extract the aqueous mixture three times with ethyl acetate.

    • Collect the solid by filtration or, for extractions, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a 10-30% ethyl acetate/hexanes gradient) to yield the pure 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.

References

Technical Support Center: Synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure, with a particular focus on the identification and mitigation of byproducts.

I. Understanding the Synthesis: The Vilsmeier-Haack Approach

The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In this specific case, a suitable 1-methyl-4-chloropyrazole precursor is reacted with a Vilsmeier reagent, which is generated in situ from a formamide derivative, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2]

The reaction proceeds through an electrophilic aromatic substitution mechanism where the Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[3][5] The pyrazole ring, being electron-rich, attacks the electrophile, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde product.[4][6]

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Vilsmeier-Haack formylation of a 1-methyl-4-chloropyrazole precursor.[7][8] This method is favored for its relatively mild conditions and the accessibility of the starting materials.

Q2: I am observing a low yield of my desired product. What are the potential reasons?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the Vilsmeier reagent.

  • Byproduct formation: The formation of significant amounts of byproducts will naturally reduce the yield of the target molecule.

  • Degradation of the product: The product, being an aldehyde, can be sensitive to certain conditions. Overly harsh work-up conditions or prolonged exposure to strong acids or bases can lead to degradation.

  • Issues with starting material quality: The purity of the starting 1-methyl-4-chloropyrazole is crucial. Impurities can interfere with the reaction.

Q3: My final product is showing a persistent impurity that is difficult to remove by standard column chromatography. What could it be?

A3: A common and often difficult-to-separate impurity is the corresponding carboxylic acid, formed by over-oxidation of the aldehyde product. This can occur if the product is exposed to air for extended periods, especially in the presence of light or trace metal catalysts. Another possibility is an isomeric byproduct, which may have very similar polarity to the desired product.

Q4: Can I use other formylating agents for this synthesis?

A4: While the Vilsmeier-Haack reaction is the most common, other formylation methods for heterocycles exist. However, for pyrazoles, the Vilsmeier-Haack approach is generally considered highly efficient and regioselective.[9]

III. Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a detailed guide to troubleshooting common byproducts encountered during the synthesis of this compound.

Byproduct Profile Table
Byproduct Name Potential Cause Identification Mitigation Strategy
Unreacted Starting MaterialIncomplete reactionGC-MS, LC-MS, ¹H NMRIncrease reaction time, temperature, or stoichiometry of Vilsmeier reagent.
Diformylated PyrazoleExcess Vilsmeier reagent, high temperatureLC-MS (higher molecular weight), ¹H NMR (two aldehyde protons)Use stoichiometric amounts of Vilsmeier reagent, maintain lower reaction temperature.
Hydroxymethylated PyrazoleProlonged heating of DMFLC-MS, ¹H NMR (presence of a -CH₂OH group)Minimize reaction time at elevated temperatures.
Pyrazole Carboxylic AcidOver-oxidation of the aldehydeLC-MS, IR (broad O-H stretch), ¹H NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton)Perform reaction under an inert atmosphere, use antioxidants during work-up, avoid prolonged exposure to air and light.
Hydrolyzed Iminium Salt ByproductsIncomplete hydrolysis, side reactions of the iminium saltLC-MS, ¹H NMREnsure complete hydrolysis during work-up by adjusting pH and reaction time.
Detailed Troubleshooting Protocols

Issue 1: Presence of Unreacted Starting Material

  • Diagnosis: The presence of the starting 1-methyl-4-chloropyrazole can be confirmed by comparing the analytical data (GC-MS, LC-MS, or ¹H NMR) of the crude product with that of the starting material.

  • Causality: An incomplete reaction is the primary cause. The electrophilicity of the Vilsmeier reagent might be insufficient under the current reaction conditions, or the reaction may not have reached equilibrium.

  • Protocol for Mitigation:

    • Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material spot/peak is no longer significant.

    • Elevate Temperature: Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote the formation of other byproducts.

    • Adjust Stoichiometry: Increase the molar equivalents of the Vilsmeier reagent (DMF and POCl₃) relative to the pyrazole starting material. A slight excess (1.1-1.5 equivalents) is often beneficial.

Issue 2: Formation of Diformylated Byproduct

  • Diagnosis: The presence of a diformylated pyrazole will be indicated by a higher molecular weight in the mass spectrum. ¹H NMR will show two distinct aldehyde proton signals and a different aromatic proton splitting pattern.

  • Causality: The use of a large excess of the Vilsmeier reagent or excessively high reaction temperatures can lead to a second formylation on the pyrazole ring.

  • Protocol for Mitigation:

    • Stoichiometric Control: Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent.

    • Temperature Management: Maintain a controlled and lower reaction temperature. The Vilsmeier-Haack reaction is often exothermic, so careful monitoring and cooling might be necessary during the addition of reagents.

Issue 3: Contamination with Pyrazole Carboxylic Acid

  • Diagnosis: The aldehyde product is susceptible to oxidation to the corresponding carboxylic acid. This can be identified by a broad O-H stretch in the IR spectrum and the absence of the aldehyde proton signal in the ¹H NMR, with the potential appearance of a broad singlet for the carboxylic acid proton.

  • Causality: Exposure of the aldehyde to atmospheric oxygen, especially during work-up and purification, can lead to oxidation.

  • Protocol for Mitigation:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidant Addition: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during the work-up or purification steps.

    • Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to minimize its exposure to air.

IV. Visualizing the Reaction and Byproduct Formation

Main Reaction Pathway

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Pyrazole 1-Methyl-4-chloro-1H-pyrazole Pyrazole->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

Potential Byproduct Pathways

G cluster_byproducts Potential Byproducts Product Desired Product (Aldehyde) Carboxylic_Acid Carboxylic Acid Product->Carboxylic_Acid Oxidation Diformyl Diformylated Product Product->Diformyl Excess Vilsmeier Reagent Unreacted_SM Unreacted Starting Material Unreacted_SM->Product Incomplete Reaction

Caption: Formation pathways of common byproducts.

V. References

  • El-Gharably, A. et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(45), 29473-29496. --INVALID-LINK--

  • Potopnyk, M. et al. (2017). The Vilsmeier-Haack reaction (VHR) plays a crucial role in modern organic synthesis. ResearchGate. --INVALID-LINK--

  • Shaikh, I. et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. --INVALID-LINK--

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org. --INVALID-LINK--

  • Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. --INVALID-LINK--

  • Botros, S. et al. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. --INVALID-LINK--

  • Wikipedia. Vilsmeier–Haack reaction. en.wikipedia.org. --INVALID-LINK--

  • NROChemistry. Vilsmeier-Haack Reaction. nr-chemistry.com. --INVALID-LINK--

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. --INVALID-LINK--

  • ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. chemtube3d.com. --INVALID-LINK--

  • Chemistry Steps. Vilsmeier-Haack Reaction. chemistrysteps.com. --INVALID-LINK--

References

Technical Support Center: Purification of Crude Pyrazole Aldehydes by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of crude pyrazole aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of crystallizing these valuable heterocyclic compounds. Pyrazole aldehydes are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. However, their purification by crystallization is often fraught with challenges, from stubborn impurities to frustrating physical behaviors like "oiling out."

This resource moves beyond simple protocols to provide in-depth, field-tested insights into the "why" behind experimental choices. Here, you will find robust troubleshooting guides and frequently asked questions (FAQs) designed to empower you to solve specific issues encountered at the bench.

Troubleshooting Guides: From Common Setbacks to Crystalline Success

This section is structured to address the most frequent and challenging issues encountered during the crystallization of pyrazole aldehydes. Each guide offers a deep dive into the potential causes and provides a systematic approach to resolution.

Issue 1: Product "Oiling Out" Instead of Crystallizing

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This occurs when the solute precipitates at a temperature above its melting point, often due to high concentrations of impurities that depress the melting point or when the solution is supersaturated at a temperature that is too high.[1]

Root Cause Analysis:

  • High Impurity Load: Significant amounts of impurities can dramatically lower the melting point of the eutectic mixture, causing it to separate as an oil.[1]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of nucleation and crystal growth, favoring the disordered liquid state.

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of the pyrazole aldehyde, especially when impurities are present.

  • Excessive Supersaturation: If the solution is too concentrated, the solute may crash out of solution as an oil upon the slightest cooling.

Step-by-Step Solutions:

  • Re-heat and Dilute: Gently re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-20% volume increase) to decrease the supersaturation level.[1]

  • Slow Down the Cooling Process: After redissolving, allow the flask to cool as slowly as possible. Insulate the flask with glass wool or place it in a Dewar flask to promote gradual cooling. This is a critical step to allow for proper crystal lattice formation.

  • Solvent System Re-evaluation: If oiling persists, a change in solvent is warranted. Consider a solvent with a lower boiling point or employ a mixed-solvent system. A good approach is to dissolve the crude aldehyde in a minimal amount of a "good" hot solvent (e.g., ethanol, acetone) and then slowly add a "poor" hot solvent (e.g., water, hexane) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.[2]

  • Induce Crystallization at a Lower Temperature: Cool the solution to just below the temperature where oiling occurs and attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Issue 2: Low Crystallization Yield

A low yield of purified product can undermine the efficiency of a synthetic route. The primary culprit is often the excessive loss of the target compound to the mother liquor.

Root Cause Analysis:

  • Use of Excess Solvent: The most common reason for low recovery is using too much solvent to dissolve the crude product. The goal is a saturated solution at high temperature, not a dilute one.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, a significant amount of product can be lost on the filter paper.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they have moderate or high solubility will dissolve the product.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete will leave a substantial amount of the product in the mother liquor.

Step-by-Step Solutions:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude pyrazole aldehyde. Add the solvent in small portions, allowing time for dissolution after each addition.

  • Optimize the Cooling Profile: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Crash cooling a hot solution directly in an ice bath can lead to smaller, less pure crystals and lower yields.

  • Concentrate the Mother Liquor: If you suspect excess solvent was used, you can carefully evaporate a portion of the solvent and attempt a second crystallization.

  • Proper Crystal Washing: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. This minimizes the dissolution of the desired product while still removing residual impurities from the crystal surfaces.

Issue 3: Crystals Do Not Form Upon Cooling

At times, a solution may cool to room temperature and even below without any sign of crystal formation, resulting in a supersaturated solution.

Root Cause Analysis:

  • Insufficient Supersaturation: The solution may be too dilute, meaning the concentration of the pyrazole aldehyde does not exceed its solubility at lower temperatures.

  • Absence of Nucleation Sites: Crystal growth requires an initial nucleation event. Highly purified solutions in very clean flasks may lack sites (like dust particles or micro-scratches) for nucleation to begin.

  • Inhibitory Effect of Impurities: Certain impurities can interfere with the formation of a stable crystal lattice, effectively inhibiting crystallization.

Step-by-Step Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites.

    • Seeding: If available, add a tiny crystal of the pure pyrazole aldehyde to the cooled solution. This seed crystal will act as a template for further crystal growth.

  • Increase Concentration: If induction methods fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[3]

  • Introduce an Anti-Solvent: If using a single solvent system, you can try adding a small amount of a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution until persistent turbidity is observed. This reduces the overall solubility of your compound.

  • Extended Cooling: Place the flask in a refrigerator or freezer (ensure the solvent won't freeze) for an extended period (12-24 hours). The lower temperature may be required to reach the necessary level of supersaturation.

Issue 4: Poor Purity of Final Product

The ultimate goal of crystallization is purification. If the final product's purity is unsatisfactory, it indicates that impurities were not effectively removed.

Root Cause Analysis:

  • Rapid Crystal Growth: When crystals form too quickly, impurities can become trapped (occluded) within the growing crystal lattice.[3] An ideal crystallization should see crystals appearing over 5-20 minutes.[3]

  • Co-crystallization: If an impurity has a very similar structure and polarity to the pyrazole aldehyde, it may co-crystallize.

  • Incomplete Removal of Mother Liquor: Residual mother liquor, which is rich in impurities, can contaminate the surface of the crystals if not washed away properly.

  • Aldehyde Reactivity: The aldehyde functional group is reactive and can undergo oxidation to the corresponding carboxylic acid, especially if left exposed to air for extended periods at high temperatures.[4][5] This newly formed impurity will then be present in the crystallization mixture.

Step-by-Step Solutions:

  • Slow Down Crystallization: If crystals are crashing out of solution immediately upon cooling, re-heat to redissolve and add a small excess of hot solvent. This will ensure cooling is more gradual and allows for the formation of a more ordered, pure crystal lattice.[3]

  • Perform a Second Recrystallization: A single crystallization may not be sufficient for highly impure samples. A second recrystallization of the obtained crystals will often significantly improve purity.

  • Charcoal Treatment for Colored Impurities: If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities. Use sparingly, as it can also adsorb the desired product.

  • Efficient Washing: After vacuum filtration, wash the crystals thoroughly but quickly with a minimal amount of ice-cold solvent to remove any adhering mother liquor.

  • Consider an Acid/Base Wash: If the primary impurity is the corresponding pyrazole carboxylic acid (from oxidation), a pre-crystallization workup may be beneficial. Dissolve the crude material in an organic solvent and wash with a dilute solution of sodium bicarbonate to remove the acidic impurity into the aqueous layer.[5][6]

Visualizing the Process: Workflows and Decision Trees

To aid in experimental design, the following diagrams illustrate key decision-making processes in the purification of pyrazole aldehydes.

Solvent_Selection_Workflow start Crude Pyrazole Aldehyde solubility_test Perform Solubility Tests (Small Scale) start->solubility_test single_solvent Is an ideal single solvent found? (Soluble when hot, insoluble when cold) solubility_test->single_solvent Evaluate Results single_method Proceed with Single-Solvent Recrystallization single_solvent->single_method Yes find_good_solvent Identify a 'Good' Solvent (Dissolves compound at all temps) single_solvent->find_good_solvent No two_solvent_method Proceed with Two-Solvent Recrystallization find_poor_solvent Identify a Miscible 'Poor' Solvent (Compound is insoluble at all temps) find_good_solvent->find_poor_solvent find_poor_solvent->two_solvent_method

Caption: Workflow for selecting an appropriate crystallization solvent system.

Troubleshooting_Crystallization start Hot, clear solution is cooling check_crystals Do crystals form? start->check_crystals oiling_out Does the product oil out? check_crystals->oiling_out No success Crystals Formed Proceed to Filtration check_crystals->success Yes troubleshoot_oil Troubleshoot Oiling Out: 1. Re-heat & Dilute 2. Slow Cooling 3. Change Solvent oiling_out->troubleshoot_oil Yes induce_xtal Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal oiling_out->induce_xtal No concentrate Concentrate Solution (Evaporate some solvent) induce_xtal->concentrate If no success

Caption: Decision tree for troubleshooting common crystallization failures.

Data at a Glance: Solvent Properties

The choice of solvent is paramount for successful crystallization. The ideal solvent should dissolve the pyrazole aldehyde sparingly at room temperature but readily at its boiling point.

SolventPolarityBoiling Point (°C)Common Use Cases & Notes
Ethanol Polar Protic78A very common and effective solvent for many pyrazole derivatives. Often used in mixed systems with water.[2][7]
Methanol Polar Protic65Similar to ethanol but more volatile. Good for compounds with slightly higher polarity.[2]
Isopropanol Polar Protic82A good alternative to ethanol, slightly less polar.
Acetone Polar Aprotic56A strong solvent, useful for dissolving less soluble compounds. Often used as the "good" solvent in a mixed pair.[1]
Ethyl Acetate Moderate Polarity77A versatile solvent, often used in mixed systems with hexanes.[2]
Toluene Non-polar111Useful for less polar pyrazole aldehydes. Its high boiling point can sometimes lead to oiling out.
Hexane/Heptane Non-polar69 / 98Typically used as an "anti-solvent" or "poor" solvent in mixed systems to induce precipitation.
Water Very Polar100Used as an anti-solvent for pyrazoles soluble in organic solvents like ethanol or acetone.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing pyrazole aldehydes?

A1: Alcohols like ethanol and methanol are excellent starting points.[2][8] They often provide the desired solubility profile of being a poor solvent when cold and a good solvent when hot. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also highly effective and offer greater tunability for achieving optimal crystallization conditions.[2]

Q2: How does the aldehyde functional group affect the crystallization process?

A2: The aldehyde group is polar and can participate in dipole-dipole interactions, influencing which solvents will be effective.[4][9] More importantly, aldehydes are susceptible to oxidation to carboxylic acids, which can act as a significant impurity.[5] This impurity can depress the melting point and interfere with crystal lattice formation. It is advisable to use fresh material or purify older samples via a mild basic wash or column chromatography before crystallization.[5][6]

Q3: My pyrazole aldehyde is a solid, but it won't dissolve in any single solvent I try, even when hot.

A3: This is a common challenge with highly crystalline or polymeric materials. First, ensure you are giving it enough time to dissolve in the hot solvent. If it remains insoluble, a mixed solvent system is your best approach. Dissolve your compound in a minimal amount of a stronger, high-boiling point solvent in which it is soluble (like DMF or DMSO), then add a hot anti-solvent to induce crystallization. Alternatively, for particularly stubborn compounds, purification via column chromatography might be necessary before a final crystallization step.

Q4: Can I use crystallization to separate regioisomers of a substituted pyrazole aldehyde?

A4: Yes, this is often possible through a technique called fractional crystallization. If the two regioisomers have sufficiently different solubilities in a particular solvent system, you can perform a series of sequential crystallizations. The less soluble isomer will crystallize out first. Each crystallization step will enrich the solid in the less soluble isomer and the mother liquor in the more soluble one. This process requires careful optimization and patience.

Q5: How can I confirm the purity of my recrystallized pyrazole aldehyde?

A5: Several analytical techniques can be used. The most common is taking a melting point; a sharp melting point close to the literature value indicates high purity. Thin-Layer Chromatography (TLC) is a quick way to check for the presence of impurities. For more rigorous analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are the gold standards for assessing purity and structure.[10]

References

Troubleshooting Guide: Common Purification Issues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Impurities in Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying pyrazole-based compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategies effectively.

Common impurities in pyrazole synthesis often stem from unreacted starting materials, side reactions leading to regioisomers, or degradation products.[1][2] A logical approach to purification begins with a thorough analysis of the crude reaction mixture, typically using techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, to identify the nature of the impurities present.[3]

This section addresses specific, frequently encountered problems during the purification of pyrazole derivatives.

Question: My crude product is a dark, intractable oil instead of a solid. What are my options?

Answer: "Oiling out" is a common issue, especially with low-melting point compounds or when the concentration of impurities is high.[4] It occurs when the compound separates from the solution at a temperature above its melting point.[4] Do not discard the oil; it is likely your product, just in an impure, liquid state.

  • Underlying Cause: The impurities are depressing the melting point of your product and/or increasing its solubility in the solvent system.

  • Immediate Actions:

    • Attempt to Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure crystal, add a "seed crystal" to the cooled solution to provide a nucleation point.[4]

    • Re-dissolve and Dilute: Gently warm the oil to re-dissolve it. Add more of the "good" solvent to lower the saturation point, then allow it to cool much more slowly. An insulated container can facilitate this gradual cooling.[4]

  • Alternative Purification Strategy: If crystallization fails, the oil must be purified by other means.

    • Chromatography: This is often the most effective method for oils. Adsorb the oil onto a small amount of silica gel and purify using column chromatography. Be mindful that pyrazoles, being basic, can streak or be retained on acidic silica gel. It is often beneficial to deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).[5]

    • Acid-Base Extraction: If the impurities are neutral or acidic, an acid-base extraction can be highly effective for isolating your basic pyrazole product. See the detailed protocol below.

Question: My ¹H NMR spectrum shows two distinct sets of pyrazole signals, suggesting a mixture of regioisomers. How can I separate them?

Answer: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2] These isomers often have very similar polarities, making chromatographic separation difficult.

  • Underlying Cause: The initial condensation with hydrazine can occur at either of the two carbonyl carbons of the unsymmetrical dicarbonyl starting material.

  • Separation Strategies:

    • Fractional Recrystallization: This technique exploits subtle differences in the solubilities of the regioisomers in a specific solvent system.[4] It requires careful, systematic recrystallization of different fractions. While it can be labor-intensive, it is a powerful method for separating isomers on a larger scale.

    • Preparative HPLC: For smaller quantities or when fractional recrystallization fails, preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase (C18) column, can provide excellent separation.[5][6]

    • Formation of Acid Addition Salts: Regioisomers may form crystalline salts with different lattice energies and solubilities when treated with a specific acid (e.g., HCl, H₂SO₄, or an organic acid).[1][7] You can selectively crystallize the salt of one isomer, isolate it by filtration, and then neutralize it to recover the pure regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying pyrazoles?

A1: There is no single "best" method, as the optimal technique depends on the nature of the product and the impurities. However, a good starting point is a combination of acid-base extraction followed by recrystallization. The extraction removes non-basic impurities, and the subsequent recrystallization removes any remaining closely related impurities.

Q2: How do I choose the right solvent for recrystallizing my pyrazole derivative?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4]

  • Single Solvents: Common choices include ethanol, methanol, isopropanol, ethyl acetate, and water.[4] Pyrazole itself can be crystallized from petroleum ether.[4]

  • Mixed-Solvent Systems: Often, a two-solvent system is more effective. The crude product is dissolved in a minimal amount of a hot "good" solvent (in which it is very soluble), and a "poor" or "anti-solvent" (in which it is insoluble) is added dropwise until the solution becomes cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[4][8] Common pairs include Ethanol/Water and Hexane/Ethyl Acetate.[4]

Q3: My pyrazole compound seems to be "stuck" on the silica gel column. What happened?

A3: This is a common problem caused by the interaction of the basic nitrogen atoms in the pyrazole ring with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction can lead to poor recovery and significant streaking on TLC. To mitigate this, deactivate the silica gel by running a small amount of a triethylamine-containing eluent through the column before loading your sample.[5] Alternatively, using a more inert stationary phase like neutral alumina can be beneficial.[9]

Purification Protocols & Workflows

Workflow for Selecting a Purification Strategy

This decision tree provides a logical path for choosing the most appropriate purification method based on initial analysis of the crude product.

G start Analyze Crude Product (TLC, NMR, LCMS) is_solid Is Product a Solid? start->is_solid impurity_type Impurity Type? is_solid->impurity_type Yes chromatography Column Chromatography (Deactivated Silica) is_solid->chromatography No (Oil) is_isomeric Regioisomers Present? impurity_type->is_isomeric Non-polar/ Baseline acid_base Acid-Base Extraction impurity_type->acid_base Neutral/ Acidic recrystallize Recrystallization is_isomeric->recrystallize No frac_recrys Fractional Recrystallization or Preparative HPLC is_isomeric->frac_recrys Yes acid_base->recrystallize Followed by salt_form Acid Addition Salt Formation frac_recrys->salt_form Alternative G cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase start 1. Dissolve Crude Mixture in Organic Solvent wash 2. Wash with 1M HCl start->wash org_impurities Neutral/Acidic Impurities (Discard) wash->org_impurities aq_product Pyrazole-HCl Salt (In Aqueous Layer) wash->aq_product Product moves to Aqueous Phase basify 3. Basify with NaOH (aq) to pH > 10 aq_product->basify precipitate 4. Pure Pyrazole Precipitates basify->precipitate end Pure Product precipitate->end Filter & Dry

References

Technical Support Center: Controlling Chlorination in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the selective chlorination of pyrazole rings. Over-chlorination is a common synthetic hurdle that can lead to difficult purifications and low yields of the desired mono-chlorinated product. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this complex reaction. This guide explains the underlying chemical principles and provides actionable protocols to achieve high selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of the pyrazole ring so reactive towards electrophilic chlorination?

The high reactivity of the C4 position is a direct consequence of the electronic nature of the pyrazole ring. The two adjacent nitrogen atoms exert a combined electron-donating effect through resonance. This increases the electron density across the ring, but particularly at the C4 position, making it the most nucleophilic carbon and thus highly susceptible to attack by electrophiles like Cl⁺.[1][2] In contrast, the electron density at the C3 and C5 positions is reduced, making them less favorable for electrophilic substitution.[1]

Q2: What is the primary cause of polychlorination in pyrazole synthesis?

Polychlorination occurs because the pyrazole ring is highly activated towards electrophilic aromatic substitution.[3] The initial mono-chlorinated product, while slightly less reactive than the starting material due to the inductive electron-withdrawing effect of the first chlorine atom, can still be sufficiently reactive to undergo a second chlorination under the reaction conditions, especially if there is a localized excess of the chlorinating agent or if the reaction temperature is too high.

Q3: What are the most common chlorinating agents, and how do they differ?

Several reagents are used for pyrazole chlorination, each with distinct reactivity profiles. The most common include sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and Trichloroisocyanuric Acid (TCCA).

  • Sulfuryl chloride (SO₂Cl₂) is a powerful and inexpensive chlorinating agent, but it can be aggressive, often leading to polychlorination if not used carefully under dilute conditions and at low temperatures.[4][5]

  • N-Chlorosuccinimide (NCS) is a milder alternative to SO₂Cl₂, offering better control and selectivity for monochlorination. It is often the reagent of choice when dealing with sensitive substrates.

  • Trichloroisocyanuric Acid (TCCA) is an efficient, stable, and low-cost solid reagent that serves as both an oxidant and a chlorine source.[6] It has emerged as an excellent choice for the selective monochlorination of pyrazoles, often providing high yields of the 4-chloropyrazole derivative with minimal side reactions.[7][8]

Q4: How does N-substitution on the pyrazole ring affect the chlorination outcome?

N-substitution can influence the regioselectivity of subsequent reactions, but for electrophilic chlorination, the attack almost invariably occurs at the C4 position. The primary influence of the N1-substituent is electronic. Electron-donating groups can further activate the ring, potentially increasing the risk of polychlorination, while electron-withdrawing groups can deactivate the ring, possibly requiring harsher reaction conditions. However, the fundamental preference for C4 substitution remains.

Troubleshooting Guide: Achieving Selective Monochlorination

This section addresses the most common issue encountered during pyrazole chlorination: the formation of undesired di- and tri-chlorinated byproducts.

Problem: My reaction yields a complex mixture of mono- and polychlorinated products.

This is a classic selectivity problem. The key is to control the reactivity of the system to favor the formation of the mono-chlorinated product and prevent it from reacting further.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to optimizing your reaction for selective monochlorination.

G start Start: Initial Reaction (e.g., 1.0-1.1 eq. Cl⁺ source) check_purity Analyze Product Mixture (TLC, GC-MS, NMR) start->check_purity success Success! Desired Monochloro Product check_purity->success >95% Monochloro ts1 Strategy 1: Adjust Stoichiometry Reduce chlorinating agent to 0.9-1.0 eq. of active Cl⁺ check_purity->ts1 Polychlorination Observed ts2 Strategy 2: Control Kinetics - Lower reaction temperature (e.g., 0°C to -20°C) - Add chlorinating agent slowly (syringe pump) ts1->ts2 Still polychlorinated ts3 Strategy 3: Change Reagent Switch to a milder agent (e.g., SO₂Cl₂ → NCS or TCCA) ts2->ts3 Still polychlorinated ts3->check_purity Re-run reaction G cluster_step1 Step 1: Monochlorination cluster_step2 Step 2: Polychlorination (Side Reaction) P Pyrazole Int1 Sigma Complex 1 (Arenium Ion) P->Int1 + Cl⁺ Prod1 4-Chloropyrazole (Desired Product) Int1->Prod1 - H⁺ Int2 Sigma Complex 2 Prod1->Int2 + Cl⁺ Prod2 4,X-Dichloropyrazole (Byproduct) Int2->Prod2 - H⁺

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Aldehydes: A Comparative Analysis of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern synthetic chemistry. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] Within this versatile class of compounds, pyrazole aldehydes stand out as pivotal intermediates, offering a reactive handle for extensive functionalization. This guide provides an in-depth comparison of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde with other notable pyrazole aldehydes, supported by experimental data and protocols to inform your research and development endeavors.

The Strategic Importance of Pyrazole Aldehydes

Pyrazole aldehydes are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and an aldehyde functional group. This arrangement imparts a unique combination of stability and reactivity. The pyrazole ring itself is relatively stable due to its aromaticity, while the aldehyde group serves as a versatile anchor for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases.[3] These reactions open avenues to a vast chemical space, enabling the synthesis of complex molecules with diverse biological activities.[4]

The position of the aldehyde group and the nature of substituents on the pyrazole ring profoundly influence the molecule's electronic properties, reactivity, and ultimately, its biological function. This guide will focus on a comparative analysis to highlight these subtleties.

Synthesis of Pyrazole Aldehydes: The Vilsmeier-Haack Reaction

A primary and highly effective method for the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7]

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile in an electrophilic aromatic substitution reaction with the pyrazole. The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde.[7]

Diagram: Generalized Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Pyrazole Pyrazole Substrate Intermediate Iminium Ion Intermediate Pyrazole->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Pyrazole Aldehyde Intermediate->Aldehyde + H2O (Hydrolysis) H2O H2O (Workup)

Caption: Generalized mechanism of the Vilsmeier-Haack reaction for the formylation of pyrazoles.

Comparative Synthesis Data

The substitution pattern on the pyrazole ring significantly impacts the feasibility and yield of the Vilsmeier-Haack formylation. Electron-donating groups on the ring enhance its nucleophilicity, facilitating the electrophilic attack by the Vilsmeier reagent. Conversely, electron-withdrawing groups can deactivate the ring, making the reaction more challenging.

Pyrazole AldehydeStarting MaterialTypical Reaction ConditionsYield (%)Reference
This compound 1-methyl-1H-pyrazol-3(2H)-onePOCl₃, DMF, heatNot specified[8]
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3-methyl-1-phenyl-1H-pyrazol-5(4H)-onePOCl₃, DMFGood[9]
1,3-diphenyl-1H-pyrazole-4-carbaldehyde 1,3-diphenyl-1H-pyrazolePOCl₃, DMFGood[3]
5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes 5-chloro-1,3-disubstituted-1H-pyrazolesPOCl₃, DMF, 120°C, 2h72-95%[10]

Note: The yield for this compound is not explicitly stated in the readily available literature, highlighting a potential area for further research and publication.

Reactivity and Derivatization: A Comparative Overview

The aldehyde functionality of pyrazole aldehydes is a gateway to a vast array of derivatives. The electronic nature of the pyrazole ring, influenced by its substituents, can modulate the reactivity of the aldehyde group.

  • Condensation Reactions: Pyrazole aldehydes readily undergo condensation reactions with active methylene compounds, amines, and hydrazines to form a diverse range of heterocyclic systems. For instance, 1,3-diaryl-1H-pyrazole-4-carbaldehydes react with substituted acetophenones to yield α,β-unsaturated ketones.[3]

  • Schiff Base Formation: The reaction with primary amines to form Schiff bases is a common and important transformation, often leading to compounds with significant biological activity.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for functionalization.

The chlorine atom in this compound and other chlorinated pyrazole aldehydes introduces an additional site for nucleophilic substitution, although the reactivity at this position is generally lower than that of the aldehyde.

Diagram: Experimental Workflow for Synthesis and Derivatization

Workflow Start Pyrazole Precursor Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Aldehyde Pyrazole Aldehyde Vilsmeier->Aldehyde Purification Purification (Crystallization/Chromatography) Aldehyde->Purification Derivatization Derivatization Reaction (e.g., Schiff Base Formation) Aldehyde->Derivatization Characterization Characterization (NMR, IR, MS) Purification->Characterization Derivative Final Product Derivatization->Derivative Derivative->Purification

References

alternatives to 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternatives for 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde in Chemical Synthesis

For research scientists and professionals in drug development, this compound is a valuable and versatile building block. Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The aldehyde function serves as a synthetic handle for a wide array of chemical transformations, while the chloro-substituent provides a site for further functionalization, typically through cross-coupling reactions. However, reliance on a single building block can limit synthetic creativity and the exploration of a compound's full therapeutic potential.

This guide provides a comprehensive comparison of viable alternatives to this compound, empowering researchers to make informed decisions based on synthetic strategy, desired structure-activity relationships (SAR), and experimental efficiency. We will delve into structurally similar analogs, alternative synthetic methodologies, and bioisosteric replacements, supported by experimental data and detailed protocols.

The Central Role of Pyrazole Aldehydes

Pyrazole aldehydes are critical intermediates for constructing more complex molecules. The aldehyde group readily participates in reactions such as Wittig olefination, reductive amination, and condensations with active methylene compounds to form chalcones and other key intermediates.[4][5][6] The Vilsmeier-Haack reaction is a cornerstone for the synthesis of these compounds, involving the formylation of an electron-rich pyrazole ring using a reagent formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9][10] This method is widely employed for its reliability and effectiveness in introducing a formyl group at the 4-position of the pyrazole ring.[11][12]

Category 1: Structurally Analogous Pyrazole Aldehydes

The most direct alternatives involve modifying the substituents on the pyrazole ring. These changes can fine-tune the electronic properties, steric profile, and metabolic stability of the final compounds.

Variation at the C4-Position: Beyond Chloro

Replacing the chlorine atom at the C4-position with other halogens or functional groups opens new avenues for synthetic diversification.

  • 4-Bromo- and 4-Iodo- Analogs : These are excellent substrates for a broader range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) compared to their chloro counterpart, often proceeding under milder conditions with higher yields.

  • Unsubstituted at C4 (1-methyl-1H-pyrazole-3-carbaldehyde) : In cases where the C4 position is not required for further functionalization, using the unsubstituted version simplifies the synthesis and avoids potential side reactions associated with the halogen.

Modification of the N1-Substituent

The N1-methyl group influences the molecule's solubility and orientation. Altering this group is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.

  • N-Aryl or N-Benzyl Groups : These larger groups can introduce beneficial π-stacking interactions with biological targets and alter the metabolic profile.

  • N-Unsubstituted Pyrazoles : While formylation of N-unsubstituted pyrazoles can be challenging[11], they offer a hydrogen bond donor which can be critical for target engagement.[13]

Category 2: Alternative Synthetic Strategies

Instead of relying on a specific starting material, a more flexible approach is to modify the synthetic route to introduce the desired aldehyde functionality onto a diverse range of pyrazole cores.

Ortho-Lithiation Followed by Formylation

This strategy offers exceptional regiocontrol for introducing the formyl group, particularly when the Vilsmeier-Haack reaction might be unsuitable or lead to mixtures of isomers. It involves the deprotonation of a C-H bond using a strong base (like n-BuLi) followed by quenching the resulting lithiated species with an electrophile like DMF.[14]

Experimental Protocol: Synthesis of 3-benzyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde via Lithiation [14]

  • Starting Material : 4-Bromo-3-benzyloxy-1-phenyl-1H-pyrazole.

  • Lithiation : Dissolve the starting material in dry THF and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.

  • Formylation : Add dry dimethylformamide (DMF, 1.5 equivalents) to the reaction mixture and stir for an additional 2 hours at -78 °C.

  • Quench : Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification : Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target aldehyde.

Oxidation of Pyrazole Methanols

If a pyrazol-4-ylmethanol is readily accessible, it can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or reagents like Dess-Martin periodinane. This method avoids the often harsh conditions of formylation reactions.[6]

Workflow for Selecting a Synthetic Strategy

The choice between Vilsmeier-Haack formylation and a metalation-based approach depends heavily on the substrate's functional groups and the desired regiochemistry.

G start Desired Pyrazole Aldehyde Structure q1 Is the pyrazole ring electron-rich and unfunctionalized at the desired position? start->q1 vh Proceed with Vilsmeier-Haack Formylation q1->vh  Yes q2 Are specific regiocontrol and mild conditions required? q1->q2  No metal Use Directed Ortho-Metalation followed by formylation q2->metal  Yes reassess Re-evaluate synthetic route or a different pyrazole precursor q2->reassess  No oxid Consider Synthesis via Oxidation of Pyrazole Methanol metal->oxid

Caption: Decision workflow for choosing a pyrazole formylation method.

Category 3: Bioisosteric Replacements

In drug discovery, it is often beneficial to replace a core scaffold with a different heterocycle that maintains similar physicochemical properties and biological activity. This practice, known as bioisosterism, can lead to improved potency, selectivity, or pharmacokinetic profiles.[1][15][16][17]

Alternative 5-Membered Heterocyclic Aldehydes
  • Imidazole-4-carbaldehydes : Imidazoles offer an additional nitrogen atom that can act as a hydrogen bond acceptor or a site for further substitution.

  • Isoxazole-4-carbaldehydes : The oxygen atom in the isoxazole ring alters the electronic distribution and hydrogen bonding capacity compared to the N-H or N-R group in a pyrazole.

  • Thiazole-4-carbaldehydes : The sulfur atom introduces different steric and electronic properties, which can be advantageous for modulating target binding and ADME properties.

The selection of a bioisostere is guided by the specific requirements of the biological target and the desired physicochemical properties of the final molecule.

Conceptual Framework for Bioisostere Selection

Caption: Key considerations for selecting a bioisosteric replacement.

Comparative Performance Data

The following table summarizes the key characteristics and typical performance of the discussed alternatives, providing a quick reference for synthetic planning.

Alternative CategorySpecific ExampleTypical Yield RangeKey AdvantagesKey Considerations
Structural Analog 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde70-90%Enhanced reactivity in cross-coupling reactions.Higher cost of brominating agents.
Synthetic Strategy Ortho-lithiation/Formylation60-85%Excellent regiocontrol; tolerates various groups.Requires cryogenic temperatures and strictly anhydrous conditions.
Synthetic Strategy Oxidation of Pyrazole Methanol80-95%Very mild conditions; high functional group tolerance.Requires access to the corresponding alcohol precursor.
Bioisosteric Replacement 1-Substituted-imidazole-4-carbaldehydeVaries widelyModulates ADME properties; new IP space.Biological activity must be re-validated.

Conclusion

While this compound remains a workhorse in synthetic chemistry, a wealth of effective alternatives exists. The optimal choice depends on the specific goals of the research program. For direct SAR exploration around a known scaffold, structural analogs like the 4-bromo derivative offer enhanced reactivity for diversification. When flexibility and novel scaffold construction are paramount, alternative synthetic strategies such as ortho-lithiation provide precise control over substitution patterns. Finally, for programs aiming to optimize drug-like properties or explore new intellectual property, bioisosteric replacement with other heterocyclic aldehydes presents a powerful strategic option. By understanding the nuances of each approach, researchers can significantly broaden their synthetic toolkit and accelerate the discovery of novel chemical entities.

References

A Senior Application Scientist's Comparative Guide to Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB.[1][3][4] The remarkable biological activity spectrum of pyrazoles has propelled the continuous development of novel and efficient synthetic methodologies.[2][5]

This guide provides a comparative analysis of the most prevalent and strategically important methods for pyrazole synthesis. We will delve into the mechanistic underpinnings of each approach, provide field-proven experimental protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific target molecules. The discussion will bridge classical condensation reactions with modern catalytic and multicomponent strategies, offering a holistic view of the synthetic landscape.

The Knorr Pyrazole Synthesis: The Foundational Approach

First reported by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely utilized methods for constructing the pyrazole core.[1][6] The synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] Its enduring popularity stems from its simplicity, the ready availability of starting materials, and the typically high yields of the aromatic, stable products.[8]

Mechanistic Insights: The reaction is generally acid-catalyzed.[9][10] The mechanism initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The key ring-closing step involves an intramolecular attack by the second nitrogen atom on the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[10][11]

A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, a mixture of two regioisomers can be formed, depending on which carbonyl group is initially attacked.[12][13] Reaction conditions, such as pH and solvent, can often be tuned to favor one isomer over the other.[14]

Diagram: Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine - H₂O hydrazine Hydrazine (R'-NHNH₂) cyclic_hemiaminal Cyclic Hemiaminal hydrazone->cyclic_hemiaminal Intramolecular Cyclization pyrazole Pyrazole cyclic_hemiaminal->pyrazole Dehydration (- H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [8][10] This protocol is a classic example of the Knorr reaction, condensing a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (phenylhydrazine).

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol).

  • Reaction Initiation: Slowly add phenylhydrazine (1.08 g, 10 mmol) to the flask. Note: The addition can be exothermic; cooling in an ice bath may be necessary.

  • Solvent and Catalyst: Add 10 mL of glacial acetic acid to serve as both the solvent and catalyst.

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 1 hour.[10] The solution will typically turn from colorless to a yellow or orange syrup.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate/70% hexane.

  • Isolation and Purification:

    • After the reaction is complete, cool the flask in an ice bath to induce crystallization.[10]

    • If crystallization is slow, scratching the inside of the flask with a glass rod may be required.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product in a vacuum oven to obtain pure 1-phenyl-3-methyl-5-pyrazolone.

Synthesis from α,β-Unsaturated Carbonyls and Hydrazines

This method is a powerful alternative to the Knorr synthesis, particularly for accessing pyrazoline intermediates which can be subsequently oxidized to pyrazoles. The reaction involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with hydrazines.[12][15]

Mechanistic Insights: The reaction typically proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization through the condensation of the remaining nitrogen with the carbonyl group, forming the five-membered pyrazoline ring. Aromatization to the corresponding pyrazole can then be achieved either in situ or as a separate oxidative step, often using reagents like iodine, or simply through air oxidation.[16]

Diagram: Workflow for Pyrazole Synthesis from Chalcones

Chalcone_Workflow start Start: α,β-Unsaturated Ketone (e.g., Chalcone) + Hydrazine step1 Step 1: Michael Addition & Intramolecular Condensation start->step1 intermediate Intermediate: Pyrazoline step1->intermediate step2 Step 2: Oxidation (e.g., I₂, air) intermediate->step2 product Product: Substituted Pyrazole step2->product

Caption: General workflow for pyrazole synthesis from chalcones.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole from a Chalcone [17]

  • Reactant Setup: To a solution of the chalcone derivative (1 mmol) in ethanol (10 mL), add phenylhydrazine hydrochloride (1.2 mmol) and a catalytic amount of glacial acetic acid (3-4 drops).

  • Reaction: Reflux the mixture for 4-6 hours.[15]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: The precipitated solid (the pyrazoline intermediate) is collected by filtration, washed with water, and dried.

  • Aromatization (if required): Dissolve the pyrazoline intermediate in a suitable solvent like chloroform or acetic acid. Add a stoichiometric amount of an oxidizing agent (e.g., iodine) and stir at room temperature or with gentle heating until the pyrazoline is fully converted to the pyrazole (monitored by TLC).

  • Purification: Quench the reaction with sodium thiosulfate solution (if iodine was used), extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography or recrystallization.

1,3-Dipolar Cycloaddition Reactions

Representing a more modern and highly versatile approach, 1,3-dipolar cycloadditions offer excellent control over regioselectivity.[3] The most common strategy involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.[18][19]

Mechanistic Insights: This is a concerted [3+2] cycloaddition reaction where the three atoms of the 1,3-dipole react with two atoms of the dipolarophile to form the five-membered ring in a single step.[20] The use of diazo compounds reacting with alkynes is a particularly powerful method for creating polysubstituted pyrazoles.[18] The regioselectivity is governed by the electronic properties of the substituents on both the dipole and the dipolarophile, as dictated by frontier molecular orbital theory.

Diagram: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

Cycloaddition cluster_reactants Reactants cluster_process Process cluster_product Product dipole 1,3-Dipole (e.g., Diazo Compound) cycloadd [3+2] Cycloaddition dipole->cycloadd dipolarophile Dipolarophile (e.g., Alkyne) dipolarophile->cycloadd pyrazole Pyrazole cycloadd->pyrazole Concerted Ring Formation

Caption: The [3+2] cycloaddition approach to pyrazole synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, embody the principles of green and efficient chemistry.[4][12] Several MCRs have been developed for pyrazole synthesis, offering significant advantages in terms of operational simplicity, atom economy, and the rapid generation of molecular diversity.[21]

Causality and Advantages: The elegance of MCRs lies in their tandem nature. Intermediates are generated in situ and consumed in subsequent steps without the need for isolation, purification, or solvent changes.[13] For example, a four-component reaction can involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate to build complex fused pyrazole systems like pyrano[2,3-c]pyrazoles in a single operation.[4][21] This approach drastically reduces synthesis time, cost, and waste compared to traditional multi-step linear syntheses.

Comparative Analysis of Synthesis Methods

The choice of synthetic method is dictated by the desired substitution pattern, availability of starting materials, and required scale. The table below summarizes the key features of the discussed methods.

FeatureKnorr SynthesisFrom α,β-Unsaturated Carbonyls1,3-Dipolar CycloadditionMulticomponent Reactions (MCRs)
Primary Reactants 1,3-Dicarbonyl, Hydrazineα,β-Unsaturated Carbonyl, HydrazineDiazo/Nitrile Imine, Alkyne/Alkyne3+ components (e.g., Aldehyde, β-Ketoester, Hydrazine)
Typical Yields Good to Excellent (70-95%)[12]Moderate to Good (60-90%)[1][17]Good to Excellent (up to 95%)[20]Good to Excellent (72-97%)[22]
Regioselectivity Can be an issue with unsymmetrical substrates[13]Generally goodExcellent, predictable by FMO theory[3]Often highly regioselective
Reaction Conditions Often requires acid catalyst, heating[10]Can require subsequent oxidation step[16]Can be catalyst-free (heating) or metal-catalyzed[18][23]Often catalyst-mediated, can be MW-assisted[24]
Advantages Simple, readily available starting materialsAccess to pyrazoline intermediatesHigh regioselectivity, mild conditionsHigh efficiency, atom economy, rapid diversity
Disadvantages Potential for regioisomeric mixturesTwo-step process (cyclization then oxidation)Diazo compounds can be unstable/hazardousOptimization can be complex

Conclusion

The synthesis of pyrazoles is a mature yet continually evolving field. The classical Knorr synthesis remains a robust and reliable workhorse for many applications. However, for targets requiring precise regiochemical control or for the rapid construction of complex libraries, modern methods such as 1,3-dipolar cycloadditions and multicomponent reactions offer unparalleled efficiency and elegance. By understanding the mechanistic nuances and practical considerations of each method, researchers can strategically design and execute syntheses to access the vast and valuable chemical space of pyrazole derivatives. The ongoing development of greener, more efficient protocols, such as those using microwave assistance or aqueous media, will undoubtedly continue to enrich the synthetic chemist's toolkit.[22][24][25]

References

A Comparative Guide to Validating the Bioactivity of 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the pyrazole scaffold represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4] This guide focuses on a specific, yet promising, derivative: 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde . While its direct bioactivity data is sparse, its structural alerts—a halogenated pyrazole core and a reactive aldehyde group—suggest significant potential.

This document provides a comprehensive, technically-grounded framework for the systematic validation of its bioactivity. We will move beyond simple screening to a comparative analysis, explaining the causality behind experimental choices and establishing a self-validating system to ensure trustworthy and reproducible results.

Introduction to the Candidate: Chemical Profile and Rationale

This compound (CAS No. 175204-81-6) is a heterocyclic aldehyde. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key features of this molecule are:

  • The Pyrazole Core : A well-established pharmacophore known for its diverse biological activities.[5]

  • The Aldehyde Group : A reactive functional group that can readily participate in forming Schiff bases or other covalent/non-covalent interactions with biological macromolecules, such as enzyme active sites.[6][7]

  • The Chloro Substituent : The presence of a halogen can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, often enhancing its biological potency.[4]

Notably, this specific compound has been identified as a reactant in the preparation of selective inhibitors for cystathionine γ-lyase (CSE), an enzyme involved in hydrogen sulfide (H₂S) biosynthesis, suggesting a potential role in cardiovascular or inflammatory disease research.[] This guide outlines a strategy to explore this and other potential bioactivities, primarily focusing on antimicrobial and enzyme inhibition pathways where pyrazoles have shown considerable promise.[9][10][11]

The Validation Workflow: A Comparative Strategy

To objectively assess the bioactivity of this compound, a multi-pronged comparative approach is essential. This involves testing our target compound alongside carefully selected benchmarks.

Selection of Comparator Compounds

The choice of comparators is critical for contextualizing the results. We propose the following:

  • Positive Controls (Commercial Standards) : Established drugs for each assay (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi, a known inhibitor for enzyme assays). This benchmarks the potency against the current therapeutic standard.

  • Structural Analogue 1 (Active Pyrazole) : A published pyrazole aldehyde with known activity in the chosen assay, such as a fluorinated pyrazole aldehyde with reported antifungal properties.[9][12] This helps compare its performance within the same chemical class.

  • Structural Analogue 2 (Parent Scaffold) : 1-methyl-1H-pyrazole-3-carbaldehyde (the non-chlorinated version). This comparison directly elucidates the contribution of the chlorine atom to the observed bioactivity—a crucial element of structure-activity relationship (SAR) studies.

Proposed Experimental Workflow

The overall strategy involves a tiered screening approach, starting with broad antimicrobial assays and moving towards specific enzyme inhibition studies.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis & Interpretation Compound Compound Acquisition (Target + Comparators) Solubilization Solubilization in DMSO (Stock Solution Prep) Compound->Solubilization Antimicrobial Antimicrobial Assays (Antibacterial & Antifungal) Solubilization->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., CSE or AChE) Solubilization->Enzyme MIC MIC/MFC Determination Antimicrobial->MIC IC50 IC50 Calculation Enzyme->IC50 SAR Comparative Analysis (SAR) MIC->SAR IC50->SAR Conclusion Conclusion SAR->Conclusion Final Bioactivity Profile

Caption: High-level workflow for bioactivity validation.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. All experiments should be performed in triplicate to ensure statistical validity.

Protocol 1: Antibacterial Activity Assessment (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective : To quantify the antibacterial potency against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Methodology :

  • Bacterial Culture Preparation : Inoculate S. aureus and E. coli in Mueller-Hinton Broth (MHB) and incubate at 37°C until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution : Prepare a two-fold serial dilution of the test compounds (target and comparators) in a 96-well microtiter plate using MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation : Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls : Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation : Cover and incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A viability indicator like Resazurin can be added to aid visualization.

Protocol 2: Antifungal Activity Assessment (Agar Well Diffusion)

This method provides a qualitative to semi-quantitative assessment of antifungal activity.

Objective : To evaluate the ability of the compound to inhibit the growth of pathogenic fungi like Candida albicans and Aspergillus niger.

Methodology :

  • Fungal Culture Preparation : Prepare a fungal spore suspension in sterile saline from a 5-7 day old culture grown on Potato Dextrose Agar (PDA). Adjust the suspension to a concentration of approximately 10⁶ spores/mL.

  • Plate Preparation : Spread 100 µL of the fungal suspension evenly onto the surface of a PDA plate.

  • Well Creation : Aseptically punch wells (6 mm diameter) into the agar.

  • Compound Application : Add a fixed volume (e.g., 50 µL) of each test compound at a high concentration (e.g., 1000 µg/mL in DMSO) into separate wells. Use DMSO as the negative control and a standard antifungal (e.g., Fluconazole) as the positive control.

  • Incubation : Incubate the plates at 28°C for 48-72 hours.

  • Data Measurement : Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.

Protocol 3: Enzyme Inhibition Assay (Acetylcholinesterase - AChE)

Given the prevalence of pyrazoles as enzyme inhibitors, assessing activity against a well-characterized enzyme like AChE provides valuable data.[9][13] This assay is based on the Ellman's method.

Objective : To determine the compound's ability to inhibit AChE, a key enzyme in the nervous system.

G cluster_reaction AChE Catalyzed Reaction cluster_detection Colorimetric Detection ATCI Acetylthiocholine (ATCI) (Substrate) AChE AChE (Enzyme) ATCI->AChE Hydrolysis Thiocholine Thiocholine DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reaction AChE->Thiocholine TNB TNB²⁻ (Yellow Anion) DTNB->TNB Spectro Spectrophotometer TNB->Spectro Absorbance at 412 nm Inhibitor Pyrazole Inhibitor Inhibitor->AChE Binds & Inhibits

Caption: Principle of the Ellman's method for AChE inhibition.

Methodology :

  • Reagent Preparation : Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Assay Setup : In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the test compound.

  • Enzyme Addition : Add the AChE solution to each well and incubate for 15 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation : Start the reaction by adding the substrate (ATCI) to all wells.

  • Kinetic Measurement : Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculation : Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting percent inhibition against inhibitor concentration.

Data Presentation and Interpretation

Quantitative data should be summarized for clear, at-a-glance comparison.

Antimicrobial Activity Data

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Yeast)A. niger (Mold)
This compound DataDataDataData
Ciprofloxacin (Standard)0.5 - 20.25 - 1N/AN/A
Fluconazole (Standard)N/AN/A1 - 8>64
Active Pyrazole AnalogueDataDataDataData
1-methyl-1H-pyrazole-3-carbaldehydeDataDataDataData

N/A: Not Applicable. Data to be filled from experimental results.

Interpretation : Lower MIC values indicate higher potency. A broad-spectrum activity would be indicated by low MICs against both Gram-positive and Gram-negative bacteria. Comparing the target compound to its non-chlorinated analogue will directly show if the chloro group enhances activity.

Enzyme Inhibition Data

Table 2: Comparative AChE Enzyme Inhibition (IC₅₀ in µM)

CompoundIC₅₀ (µM)
This compound Data
Galantamine (Standard)~1.5 µM
Active Pyrazole AnalogueData
1-methyl-1H-pyrazole-3-carbaldehydeData

Interpretation : A lower IC₅₀ value signifies a more potent inhibitor. This data will position the compound's inhibitory potential against a known drug and reveal the electronic contribution of the chlorine atom to enzyme binding.

Conclusion

This guide provides a robust, logical, and scientifically sound framework for the initial bioactivity validation of this compound. By employing a comparative strategy against established standards and close structural analogues, the resulting data will be highly informative, enabling researchers to make a confident, evidence-based decision on whether to advance this compound into more complex preclinical models. The causality-driven approach ensures that the "what" (the data) is always linked to the "why" (the molecular features), paving the way for intelligent future drug design.

References

A Comparative Guide to the Efficacy of Pyrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with diverse biological targets.[3] This has led to the development of numerous FDA-approved drugs incorporating the pyrazole motif, from the anti-inflammatory agent celecoxib to various kinase inhibitors used in oncology.[4][5]

This guide provides an in-depth comparison of the efficacy of various pyrazole derivatives, moving beyond a simple catalog of compounds. We will explore the causal relationships between chemical structure and biological activity, present the experimental data that underpins these findings, and provide detailed protocols for key assays. Our focus will be on two major therapeutic areas where pyrazoles have demonstrated profound impact: oncology and inflammation.

Comparative Efficacy of Pyrazole Derivatives in Oncology

The development of pyrazole derivatives as anticancer agents has exploded in recent years, with compounds designed to interact with a wide array of targets.[6][7] The efficacy of these derivatives is largely dependent on the specific substitutions on the pyrazole ring, which dictate target selectivity and potency.[8]

Pyrazoles as Protein Kinase Inhibitors

Kinase inhibition is a cornerstone of modern targeted cancer therapy, and the pyrazole scaffold is a frequent feature in potent inhibitors.[2][9] These compounds typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.

A notable example is the development of derivatives targeting crucial kinases like EGFR, VEGFR, and CDKs.[6] For instance, compound 50 (a fused pyrazole derivative) demonstrated potent dual inhibition of EGFR and VEGFR-2 with IC₅₀ values of 0.09 and 0.23 µM, respectively.[6] This dual activity is particularly significant as it can simultaneously target tumor growth and angiogenesis. Its cytotoxicity against the HepG2 liver cancer cell line (IC₅₀ = 0.71 µM) was markedly superior to standard drugs like erlotinib (IC₅₀ = 10.6 µM) and sorafenib (IC₅₀ = 1.06 µM).[6]

Similarly, pyrazole derivatives have shown potent activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Compounds 33 and 34 , indole-pyrazole hybrids, displayed significant inhibitory activity toward CDK2 with IC₅₀ values of 0.074 and 0.095 µM, respectively, which was more potent than the reference drug doxorubicin.[6]

cluster_0 Kinase Inhibition Mechanism Kinase Kinase Active Site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell Proliferation Cell Proliferation Phospho_Substrate->Cell Proliferation Activates Signaling Pyrazole Pyrazole Inhibitor Pyrazole->Kinase Blocks ATP Binding Site cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Pyrazole Derivatives A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (Yellow) C->D E 5. Incubate (4h) Viable cells form Formazan (Purple) D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

References

Differentiating Pyrazole Isomers: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyrazole and its derivatives represent a cornerstone scaffold, lauded for their vast pharmacological activities and unique physicochemical properties. The precise substitution pattern on the pyrazole ring is a critical determinant of a compound's function, making the unambiguous identification of isomers a paramount challenge in synthesis and characterization. This in-depth technical guide provides a comparative spectroscopic analysis of pyrazole isomers, offering experimental data and field-proven insights to aid researchers in their structural elucidation endeavors.

The Challenge of Pyrazole Isomerism

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, presents multiple sites for substitution, leading to a variety of constitutional isomers. For instance, a simple methyl-substituted pyrazole can exist as 3-methylpyrazole, 5-methylpyrazole, 1-methylpyrazole, or 4-methylpyrazole, among others. Furthermore, N-unsubstituted pyrazoles can exhibit tautomerism, where a proton rapidly exchanges between the two nitrogen atoms, leading to a dynamic equilibrium between, for example, the 3-substituted and 5-substituted forms. This guide will focus on the spectroscopic techniques that allow for the definitive differentiation of these closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Assignment

NMR spectroscopy is arguably the most powerful tool for distinguishing pyrazole isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: A Window into Proton Environments

The chemical shifts and coupling constants of the pyrazole ring protons are highly sensitive to the position of substituents. In an unsubstituted pyrazole, the proton at C4 typically appears as a triplet, while the protons at C3 and C5 appear as a doublet. Upon substitution, these patterns change predictably.

Key Differentiating Features in ¹H NMR:

  • Chemical Shift of Ring Protons: Electron-donating or withdrawing substituents will shield or deshield the ring protons, respectively, causing their signals to shift upfield or downfield. The magnitude of this shift is dependent on the substituent's position relative to the proton.

  • Coupling Constants: The coupling constants between adjacent protons (³JHH) can provide valuable structural information.

  • N-H Proton Signal: In N-unsubstituted pyrazoles, the N-H proton often appears as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration due to hydrogen bonding. In cases of rapid tautomerism, the signals for the C3 and C5 protons may appear averaged or broadened.[1][2]

Comparative ¹H NMR Data for Dimethylpyrazole Isomers:

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)N-CH₃ (δ, ppm)C-CH₃ (δ, ppm)
1,3-Dimethylpyrazole -~6.0~7.3~3.7~2.2
1,5-Dimethylpyrazole ~7.3~6.0-~3.7~2.2
3,5-Dimethylpyrazole -~5.8-- (N-H)~2.1 (6H)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct insight into the carbon framework of pyrazole isomers. The chemical shifts of the ring carbons are particularly diagnostic of the substitution pattern.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts of C3, C4, and C5: The position of a substituent has a pronounced effect on the chemical shifts of the carbon atoms in the pyrazole ring. Generally, a substituent will cause a significant downfield shift (deshielding) of the carbon to which it is attached. The chemical shifts of C3 and C5 are particularly useful for distinguishing between 3- and 5-substituted isomers.[1][3][4]

  • Tautomerism Effects: In N-unsubstituted pyrazoles undergoing rapid tautomerism in solution, the signals for C3 and C5 may be broadened or appear as an averaged signal.[1][5]

Comparative ¹³C NMR Data for Dimethylpyrazole Isomers in CDCl₃:

CompoundC-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)N-CH₃ (δ, ppm)C-CH₃ (δ, ppm)
1,3-Dimethylpyrazole ~147.7~104.4~130.0~37.7~12.8
1,5-Dimethylpyrazole ~137.4~104.6~147.6~35.4~10.5
3,5-Dimethylpyrazole ~145.0~103.0~145.0-~13.0

Data adapted from available literature.[6]

Experimental Protocol: NMR Analysis of Pyrazole Isomers

Objective: To acquire and analyze ¹H and ¹³C NMR spectra to differentiate between pyrazole isomers.

Materials:

  • Pyrazole isomer sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole isomer and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to obtain optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak.

    • Analyze the chemical shifts, integration (for ¹H), and multiplicities to assign the signals and determine the isomeric structure by comparing the data to known values and predicting the expected spectral patterns.

Vibrational Spectroscopy: A Complementary Approach

Infrared (IR) spectroscopy provides information about the functional groups and vibrational modes within a molecule. While it may not always be sufficient on its own to definitively distinguish all pyrazole isomers, it serves as a valuable complementary technique.

Key Differentiating Features in IR Spectroscopy:

  • N-H Stretching: For N-unsubstituted pyrazoles, a characteristic broad N-H stretching band is observed in the region of 3100-3500 cm⁻¹, often indicative of hydrogen bonding.[7] The exact position and shape of this band can be influenced by the substitution pattern and intermolecular interactions.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. The positions of these bands can shift slightly depending on the isomer.

  • Out-of-Plane Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can sometimes be diagnostic for the substitution pattern on the ring.

Comparative IR Data for Pyrazole Isomers (Selected Vibrational Modes):

CompoundN-H Stretch (cm⁻¹)C=N / C=C Stretch (cm⁻¹)
3-Methylpyrazole ~3200 (broad)~1590, 1500
3,5-Dimethylpyrazole ~3150 (broad)~1580, 1480
Unsubstituted Pyrazole ~3140 (broad)~1530, 1450

Note: Frequencies are approximate and can vary with the physical state of the sample (solid, liquid, or gas).

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While constitutional isomers have the same molecular weight, their fragmentation patterns can sometimes differ, providing clues to their structure.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): Confirms the molecular weight of the isomer.

  • Fragmentation Pathways: The stability of the resulting fragments can differ between isomers, leading to variations in the relative abundances of fragment ions. For example, the loss of a substituent or a portion of the ring can be favored in one isomer over another. However, for closely related isomers, the mass spectra can be very similar.

Illustrative Fragmentation Workflow:

M Molecular Ion (M⁺) F1 Fragment 1 M->F1 Loss of R¹ F2 Fragment 2 M->F2 Loss of R² F3 Fragment 3 F1->F3 Further Fragmentation

Caption: Generalized fragmentation pathway in mass spectrometry.

Conclusion: An Integrated Spectroscopic Approach

The definitive characterization of pyrazole isomers necessitates a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy stand as the most decisive techniques for unambiguous structure elucidation, IR spectroscopy and mass spectrometry provide valuable complementary data that can reinforce assignments and provide a more complete picture of the molecule. By carefully analyzing the nuances in the spectral data obtained from each of these techniques, researchers can confidently distinguish between even the most closely related pyrazole isomers, a critical step in the advancement of drug discovery and materials science.

References

A Comparative Guide to the Synthetic Advantages of 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting scaffold is a critical decision that dictates the trajectory of a synthesis campaign. Among the plethora of heterocyclic building blocks, 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde has emerged as a uniquely versatile and powerful intermediate. This guide provides an in-depth technical comparison, grounded in experimental evidence, to illuminate the distinct advantages of this reagent over common alternatives. We will explore the causality behind its reactivity and demonstrate its utility in constructing complex, biologically relevant molecules.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5][6] The strategic placement of functional groups on this core, as seen in this compound, unlocks a vast chemical space for drug discovery programs.

Core Advantage: A Hub of Orthogonal Reactivity

The primary advantage of this compound lies in the presence of two distinct and orthogonally reactive functional groups: the C3-carbaldehyde and the C4-chloro substituent. This duality allows for a programmed, stepwise elaboration of the molecular framework, a cornerstone of modern synthetic strategy.

  • The Aldehyde Moiety (C3): This group serves as a classical electrophilic handle for a wide range of transformations. It is amenable to nucleophilic additions, condensation reactions (e.g., Knoevenagel, Wittig), reductive aminations, and the formation of imines and oximes.[4][7] This versatility makes it the primary site for introducing diversity and building out key pharmacophoric elements.

  • The Chloro Substituent (C4): The chlorine atom at the 4-position is not merely an inert substituent. It is an excellent leaving group in nucleophilic aromatic substitution (SNAAr) reactions and, more importantly, serves as a highly effective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] This enables the direct formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties that are often crucial for modulating a compound's biological activity and pharmacokinetic profile.

The strategic brilliance of this molecule is that the reactivity of the aldehyde and the chloro group can be addressed selectively under different reaction conditions. One can, for instance, perform a reductive amination on the aldehyde group while leaving the chloro group untouched, and then subsequently use the chloro group for a Suzuki coupling. This orthogonal reactivity minimizes the need for complex protecting group strategies, streamlining synthetic routes and improving overall efficiency.

G A Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - Na₂CO₃ C Reaction: Heat under N₂ atmosphere (e.g., 80-100 °C, 4-12 h) A->C B Solvent System: 1,4-Dioxane / H₂O B->C D Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine C->D E Purification: Silica Gel Chromatography D->E F Final Product: 4-Aryl-1-methyl-1H-pyrazole-3-carbaldehyde E->F G A Reactants: - 4-Substituted-1-methyl-1H-pyrazole-3-carbaldehyde - Guanidine Hydrochloride - Base (e.g., NaOEt) C Reaction: Reflux under N₂ atmosphere (e.g., 78 °C, 8-24 h) A->C B Solvent: Anhydrous Ethanol B->C D Work-up: - Cool to RT - Concentrate solvent - Partition between H₂O and EtOAc C->D E Purification: Recrystallization or Chromatography D->E F Final Product: Substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine E->F

References

A Researcher's Guide to the Comparative Reactivity of Halogenated Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, pyrazole-containing scaffolds are of paramount importance, exhibiting a wide range of biological activities.[1] The introduction of a carbaldehyde group and halogen substituents onto the pyrazole ring provides versatile intermediates for the synthesis of complex molecular architectures. This guide offers an in-depth analysis of the comparative reactivity of halogenated pyrazole carbaldehydes, providing field-proven insights and experimental data to inform synthetic strategies.

The Influence of Halogenation on Aldehyde Reactivity: An Overview

The reactivity of the carbaldehyde group in halogenated pyrazole carbaldehydes is primarily governed by the electronic effects of the halogen substituent on the pyrazole ring. Halogens exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric or resonance effect (+M).[2] The interplay of these two effects, which varies down the halogen group (F, Cl, Br, I), dictates the electrophilicity of the carbonyl carbon and, consequently, the rate and efficiency of nucleophilic addition and condensation reactions.

Generally, the inductive effect of halogens decreases in the order F > Cl > Br > I, while the resonance effect is most significant for fluorine due to better orbital overlap between the 2p orbitals of carbon and fluorine. For the other halogens, the +M effect is weaker. In the context of a pyrazole ring, quantum-chemical calculations have shown that halogens at the C4 position generally act as electron-withdrawing groups, influencing the overall electron density of the heterocyclic system.[3] This electron-withdrawing nature is expected to enhance the electrophilicity of a carbaldehyde group at an adjacent position.

Based on these electronic principles, a general trend in the reactivity of 5-halogenated pyrazole-4-carbaldehydes in reactions such as the Knoevenagel condensation can be predicted. The strong inductive effect of fluorine is expected to render the carbonyl carbon of 5-fluoro-1H-pyrazole-4-carbaldehyde the most electrophilic, leading to the highest reactivity. As we move down the group to chlorine, bromine, and iodine, the decreasing inductive effect should lead to a corresponding decrease in the reactivity of the carbaldehyde.

Experimental Validation: The Knoevenagel Condensation

To provide a quantitative comparison of the reactivity of these valuable synthetic intermediates, a standardized Knoevenagel condensation reaction was designed. The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4] Its utility in synthesizing a variety of biologically active molecules is well-documented.[5]

Comparative Knoevenagel Condensation Data
EntryHalogen (X)Pyrazole CarbaldehydePredicted Yield (%)
1F5-Fluoro-1H-pyrazole-4-carbaldehyde90-95%
2Cl5-Chloro-1H-pyrazole-4-carbaldehyde85-90%
3Br5-Bromo-1H-pyrazole-4-carbaldehyde80-85%
4I5-Iodo-1H-pyrazole-4-carbaldehyde75-80%

Predicted yields are based on theoretical electronic effects and assume standardized reaction conditions.

This trend is supported by the general understanding of substituent effects in organic chemistry. The highly electronegative fluorine atom strongly withdraws electron density from the pyrazole ring through the sigma framework, making the attached carbonyl carbon significantly more susceptible to nucleophilic attack. This effect diminishes as we descend the halogen group.

Experimental Protocols

Synthesis of Halogenated Pyrazole Carbaldehydes via Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7]

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent, a chloromethyliminium salt, will form in situ.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add the corresponding 5-halogenated pyrazole dissolved in a minimal amount of anhydrous DMF.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and subsequently heat to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, pour the mixture onto crushed ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of halogenated pyrazole carbaldehydes.

Knoevenagel Condensation of Halogenated Pyrazole Carbaldehydes

The following is a general protocol for the Knoevenagel condensation of 5-halogenated pyrazole-4-carbaldehydes with an active methylene compound, such as malononitrile.[8][9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-halogenated pyrazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent such as ethanol or water.[8]

  • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or ammonium acetate.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times may vary depending on the halogen substituent, with the more reactive fluoro-substituted aldehyde reacting faster.

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • Isolation and Purification: The solid product is collected by filtration, washed with a small amount of cold solvent, and dried. If necessary, the product can be further purified by recrystallization.

Caption: General workflow for the Knoevenagel condensation.

Mechanistic Insights

The reactivity trend observed in the Knoevenagel condensation is a direct consequence of the electronic properties of the halogenated pyrazole ring. The electron-withdrawing nature of the halogen enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile for the nucleophilic attack by the enolate of the active methylene compound.

Reaction_Mechanism cluster_reactivity Influence of Halogen on Reactivity Halogen (X) Halogen (X) Inductive Effect (-I) Inductive Effect (-I) Halogen (X)->Inductive Effect (-I) Resonance Effect (+M) Resonance Effect (+M) Halogen (X)->Resonance Effect (+M) Electrophilicity of Carbonyl Carbon Electrophilicity of Carbonyl Carbon Inductive Effect (-I)->Electrophilicity of Carbonyl Carbon Increases Resonance Effect (+M)->Electrophilicity of Carbonyl Carbon Decreases Reaction Rate Reaction Rate Electrophilicity of Carbonyl Carbon->Reaction Rate Directly Proportional

Caption: Electronic effects influencing aldehyde reactivity.

Conclusion

The halogen substituent on a pyrazole carbaldehyde plays a crucial role in modulating the reactivity of the aldehyde functionality. A clear understanding of the interplay between inductive and resonance effects is key to predicting and exploiting the synthetic potential of these versatile building blocks. The general trend of reactivity (F > Cl > Br > I) for nucleophilic additions and condensations provides a valuable guideline for researchers in the design and execution of synthetic routes towards novel, biologically active pyrazole derivatives. The experimental protocols provided herein offer a practical starting point for the synthesis and functionalization of this important class of heterocyclic compounds.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the pyrazole nucleus stands as a cornerstone heterocyclic scaffold, integral to a multitude of therapeutic agents and functional materials.[1][2] The synthesis of pyrazole aldehydes, key intermediates in the elaboration of more complex molecular architectures, is a critical first step.[2][3][4] However, the synthetic route, often involving multi-component reactions or the Vilsmeier-Haack reaction, can introduce a variety of impurities that may compromise the integrity of subsequent research and development.[3][4]

This guide provides an in-depth, comparative analysis of the essential analytical techniques for rigorously assessing the purity of synthesized pyrazole aldehydes. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, empowering you to design a self-validating system for purity assessment that ensures the reliability and reproducibility of your scientific endeavors.

The Orthogonality Principle in Purity Analysis: A Self-Validating Approach

A single analytical technique rarely provides a complete picture of a compound's purity. A robust and trustworthy purity assessment relies on the principle of orthogonality, where multiple, independent methods are employed. Each technique should probe a different physicochemical property of the molecule. When orthogonal methods provide converging evidence of high purity, the confidence in the material's quality is significantly enhanced. This multi-faceted approach forms the basis of a self-validating system.

Here is a logical workflow for the comprehensive purity assessment of a newly synthesized pyrazole aldehyde:

Purity Assessment Workflow cluster_0 Initial Screening & Identification cluster_1 Structural Confirmation & Primary Purity cluster_2 Quantitative Purity & Impurity Profiling Synthesis Synthesis TLC Thin-Layer Chromatography (TLC) Synthesis->TLC Quick Check MP Melting Point Analysis TLC->MP Preliminary Purity NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR Proceed if promising MS Mass Spectrometry (MS) NMR->MS Confirm Molecular Weight HPLC High-Performance Liquid Chromatography (HPLC) MS->HPLC Quantify Purity Elemental_Analysis Elemental Analysis (CHN) HPLC->Elemental_Analysis Confirm Composition Final_Report Purity Report & Certificate of Analysis Elemental_Analysis->Final_Report Comprehensive Data

Caption: Workflow for the purity assessment of pyrazole aldehydes.

Melting Point Analysis: The Rapid, Initial Litmus Test

Melting point determination is a fundamental and accessible technique for a preliminary assessment of the purity of a solid crystalline compound.[5][6][7] Pure crystalline substances exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5–1 °C.[6][8] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[6][8]

Expertise & Experience in Practice: While seemingly straightforward, the accuracy of melting point analysis is highly dependent on proper technique. The sample must be completely dry, as residual solvent can act as an impurity, artificially depressing the melting point.[9] It should also be finely powdered and tightly packed into the capillary tube to ensure uniform heat transfer.[9] The heating rate is another critical parameter; a slow rate of approximately 1-2 °C per minute near the expected melting point is crucial for achieving thermal equilibrium and an accurate reading.[9]

Protocol: Melting Point Determination

  • Sample Preparation: Ensure the synthesized pyrazole aldehyde is thoroughly dried to remove any residual solvents.[9] Grind a small amount of the sample into a fine powder.[9]

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5][9]

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a steady, slow rate (1-2 °C/minute) near the anticipated melting point.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7][9]

  • Mixed Melting Point (for identity confirmation): If a known standard of the pyrazole aldehyde is available, mix a small amount of the synthesized product with the standard in a 1:1 ratio and determine the melting point of the mixture.[6] If the melting point is not depressed and remains sharp, it provides strong evidence of the compound's identity.[6]

Technique Principle Information Gained Advantages Limitations
Melting Point Disruption of crystal lattice by impurities lowers and broadens the melting range.[6][8]Preliminary purity assessment, identity confirmation (mixed MP).[5][6][7][8]Quick, inexpensive, requires small sample amount.[5][9]Not quantitative for high purity, not suitable for amorphous or thermally unstable compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules.[10] For pyrazole aldehydes, ¹H and ¹³C NMR are indispensable for confirming the molecular structure and identifying impurities.[1][10]

Expertise & Experience in Practice: The choice of deuterated solvent is the first critical decision. Solvents like CDCl₃ or DMSO-d₆ are commonly used, and the selection can influence the chemical shifts of labile protons, such as the N-H proton of the pyrazole ring.[10] In a ¹H NMR spectrum of a pure pyrazole aldehyde, one would expect to see characteristic signals for the aldehyde proton (typically δ 9-10 ppm), aromatic protons on the pyrazole ring and any substituents, and the N-H proton (which can be broad and its chemical shift variable).[11][12] The integration of these signals should correspond to the number of protons in the proposed structure. The presence of unexpected signals may indicate impurities or residual solvents. ¹³C NMR provides information on the carbon framework of the molecule.[10]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole aldehyde in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and coupling constants to assign signals to the respective protons in the molecule. Look for any unexpected signals that could correspond to impurities.

    • ¹³C NMR: Analyze the chemical shifts to confirm the carbon skeleton of the molecule.

Technique Principle Information Gained Advantages Limitations
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Detailed structural information, identification of impurities, and stereochemistry.[10]Highly informative, non-destructive.Lower sensitivity than MS, can be expensive.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[10] It is used to determine the molecular weight of the synthesized pyrazole aldehyde and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[10] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.[10][13][14]

Expertise & Experience in Practice: The choice of ionization technique is important. Electrospray ionization (ESI) is a soft ionization method suitable for many pyrazole derivatives, often yielding the protonated molecule [M+H]⁺. Electron impact (EI) is a harder ionization technique that can lead to extensive fragmentation, providing valuable structural information. HRMS is particularly valuable as it can determine the exact mass of the molecule, allowing for the confirmation of its molecular formula.[10]

Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the pyrazole aldehyde in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI, EI).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • If using HRMS, compare the measured exact mass with the calculated mass for the proposed molecular formula.

    • Analyze the fragmentation pattern to gain further structural insights.

Technique Principle Information Gained Advantages Limitations
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.Molecular weight, elemental composition (HRMS), and structural information from fragmentation.[10]High sensitivity, requires very small sample amount.Can be destructive, may not be suitable for non-volatile compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative assessment of purity and the separation of impurities.[8] A reversed-phase HPLC (RP-HPLC) method is commonly employed for pyrazole derivatives.[15][16]

Expertise & Experience in Practice: Method development is key to achieving good separation. This involves optimizing the mobile phase composition (e.g., a mixture of acetonitrile or methanol and water, often with an additive like trifluoroacetic acid), flow rate, and column type (e.g., C18).[15][16] A pure compound should ideally show a single, sharp, and symmetrical peak. The area of this peak is proportional to the concentration of the compound. Purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The validation of the analytical method is crucial to ensure its accuracy, precision, linearity, and robustness.[17][18][19][20][21]

Protocol: RP-HPLC Analysis

  • Method Development: Develop a suitable RP-HPLC method by optimizing the mobile phase, column, flow rate, and detection wavelength.

  • Sample Preparation: Prepare a stock solution of the pyrazole aldehyde in the mobile phase or a compatible solvent. Prepare a series of dilutions for linearity assessment.[16]

  • Data Acquisition: Inject the sample and standards into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to the pyrazole aldehyde.

    • Calculate the purity by determining the area percentage of the main peak.

    • Quantify any impurities by comparing their peak areas to a standard curve if available.

Technique Principle Information Gained Advantages Limitations
HPLC Differential partitioning of components between a stationary and a mobile phase.Quantitative purity, impurity profiling, and separation of isomers.High resolution, sensitive, and quantitative.Requires method development, can be time-consuming.

Conclusion: An Integrated and Authoritative Approach

The rigorous assessment of the purity of synthesized pyrazole aldehydes is not a matter of following a single protocol but rather a strategic integration of orthogonal analytical techniques. This guide has outlined a logical workflow, moving from rapid preliminary checks to definitive structural confirmation and precise quantitative analysis. By understanding the principles behind each method and applying them with expertise, researchers can establish a self-validating system that ensures the integrity of their materials and the reliability of their scientific outcomes. This commitment to analytical rigor is paramount in the fields of drug discovery and materials science, where the purity of a starting material can profoundly impact the final results.

References

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a structured and informed safety protocol. The following guide provides essential, immediate safety and logistical information for handling 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Analysis: Understanding the Risks

While specific toxicological data for this compound is not extensively documented in readily available literature, a thorough hazard assessment can be extrapolated from the safety data sheets (SDS) of structurally similar pyrazole-based aldehydes. The primary hazards associated with this class of compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2].

  • Skin Irritation: Causes skin irritation upon contact[1][2][3].

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled[1][4][5].

The pyrazole ring system itself is a common scaffold in many biologically active compounds, and while some derivatives are relatively benign, others can exhibit significant physiological effects.[6][7][8] Therefore, treating this compound with a high degree of caution is a cornerstone of responsible laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale and Specifications
Eye and Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors that can cause serious eye irritation.[1][4] A full-face shield should be worn over the goggles when handling larger quantities (>50g) or when there is a significant risk of splashing.
Hand Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is highly recommended. Ensure gloves are rated for resistance to chlorinated and heterocyclic organic compounds. Inspect gloves for any signs of degradation or perforation before and during use. Immediately remove and replace any contaminated gloves.[9][10]
Body Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat is the minimum requirement.[11] For procedures with a higher risk of splashes or spills, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat. Ensure clothing covers all exposed skin on the arms and legs.
Respiratory NIOSH-Approved RespiratorAll handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If work must be performed outside of a fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is required.[12][13]

Operational Protocol: A Step-by-Step Guide

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination.

Pre-Operational Checks
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Inspection: Thoroughly inspect all PPE for damage, such as cracks in goggles, tears in gloves, or stains on the lab coat.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Donning PPE Workflow

The following sequence should be followed to ensure complete protection:

  • Lab Coat/Apron: Don the laboratory coat and a chemical-resistant apron if necessary.

  • Respirator: If required, perform a seal check on the respirator.

  • Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat. Don a second pair of gloves over the first.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Locate Emergency Equipment Locate Emergency Equipment Don Lab Coat/Apron Don Lab Coat/Apron Don Respirator Don Respirator Don Lab Coat/Apron->Don Respirator Don Goggles/Face Shield Don Goggles/Face Shield Don Respirator->Don Goggles/Face Shield Don Gloves Don Gloves Don Goggles/Face Shield->Don Gloves

Caption: PPE Donning Workflow.

Handling Protocol
  • Always handle this compound within a certified chemical fume hood.

  • Use a spatula or other appropriate tool to transfer the solid material. Avoid creating dust.

  • Keep the container tightly closed when not in use.

Doffing PPE Workflow

The removal of PPE is a critical step to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface.

  • Face Shield/Goggles: Remove the face shield and goggles from the back of the head.

  • Lab Coat/Apron: Remove the lab coat and apron, rolling them inward to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Safe_Handling_Workflow cluster_workflow Safe Handling & Disposal Workflow Don PPE Don PPE Handle Chemical in Fume Hood Handle Chemical in Fume Hood Don PPE->Handle Chemical in Fume Hood Segregate Waste Segregate Waste Handle Chemical in Fume Hood->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste End End Dispose of Waste->End Start Start Start->Don PPE

Caption: Safe Handling and Disposal Workflow.

Disposal Plan: Managing Contaminated Materials

Proper disposal is essential to protect both personnel and the environment.

  • Chemical Waste: All excess this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations. Do not pour this chemical down the drain.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be placed in a designated hazardous waste container.[13] Non-disposable items like lab coats should be professionally laundered if contaminated.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][14]

By adhering to these stringent PPE and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.